3-Methoxy-N-methyldesloratadine
Description
Structure
2D Structure
Properties
IUPAC Name |
13-chloro-6-methoxy-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRGLBQBBZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592923 | |
| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-72-0 | |
| Record name | 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165739-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxy-N-methyldesloratadine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-Methoxy-N-methyldesloratadine, a known process-related impurity and potential degradation product of the second-generation antihistamine, Desloratadine. The document consolidates available information on its chemical structure, and properties, and outlines a putative synthetic pathway. Furthermore, it details analytical methodologies for its detection and quantification within pharmaceutical formulations. Due to the limited publicly available data, this guide also highlights the current gaps in knowledge regarding the specific pharmacological and toxicological profile of this compound.
Introduction
Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-antihistamine with a selective peripheral antagonist action.[1] As with any active pharmaceutical ingredient (API), the purity profile of Desloratadine is of critical importance for ensuring its safety and efficacy. This compound has been identified as a process-related impurity that can arise during the manufacturing process of Desloratadine or as a degradation product.[2] Its structure suggests that it may be formed through methylation and methoxylation reactions during the synthesis of the parent drug.[2] The control and monitoring of such impurities are mandated by regulatory agencies worldwide, necessitating a thorough understanding of their chemical characteristics and the development of robust analytical methods for their detection.
Chemical Structure and Properties
The chemical structure of this compound is derived from the core structure of Desloratadine with the addition of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-chloro-11-(1-methylpiperidin-4-ylidene)-3-methoxy-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | - |
| CAS Number | 165739-72-0 | [2] |
| Molecular Formula | C₂₁H₂₃ClN₂O | [3] |
| Molecular Weight | 354.87 g/mol | [4] |
| Monoisotopic Mass | 354.1550 u | - |
| Appearance | White to off-white solid (presumed) | - |
Synthesis and Formation
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, its structure suggests a potential synthetic route originating from Desloratadine or its precursors. The key transformations would involve N-methylation of the piperidine ring and methoxylation of the pyridine ring. A plausible, though not definitively documented, synthetic pathway is outlined below.
Caption: A proposed synthetic pathway for this compound.
Analytical Methodologies
The detection and quantification of this compound as an impurity in Desloratadine drug substances and products are crucial for quality control. High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) are the primary techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification.
Table 2: Key Parameters for Analytical Methods
| Parameter | Method | Details |
| Separation Technique | Reverse-Phase HPLC/UPLC | C18 column is commonly used. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). | |
| Detection | UV spectrophotometry (e.g., at 280 nm) or Mass Spectrometry (MS/MS). | |
| Quantification | External standard method using a certified reference standard of this compound. |
Experimental Protocol: Impurity Profiling by HPLC
The following is a generalized protocol for the analysis of Desloratadine and its related impurities. Method optimization and validation are essential for specific applications.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the Desloratadine API or a solution of the drug product.
-
Create working solutions of the reference standard and sample at appropriate concentrations for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Ammonium acetate buffer (pH adjusted to 4.5 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the peak area and the concentration of the reference standard.
-
Caption: A general workflow for the analysis of impurities in pharmaceutical products.
Pharmacological and Toxicological Profile
Currently, there is a significant lack of publicly available information regarding the pharmacological activity and toxicological profile of this compound. As a qualified impurity, its levels in the final drug product are strictly controlled to be below established safety thresholds. However, without specific studies, its potential to interact with biological targets, including the H1 receptor or other receptors, remains unknown. Further research is required to elucidate any potential biological effects and to perform a comprehensive risk assessment.
Conclusion
This compound is a recognized impurity of Desloratadine, necessitating its careful monitoring and control during drug manufacturing. While its chemical structure is well-defined and analytical methods for its detection are established, a significant data gap exists concerning its specific physicochemical properties, a detailed synthetic protocol, and, most importantly, its pharmacological and toxicological profile. This technical guide serves as a consolidated resource of the current knowledge and underscores the need for further research to fully characterize this compound and ensure the continued safety and quality of Desloratadine-containing medicines.
References
3-Methoxy-N-methyldesloratadine mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 3-Methoxy-N-methyldesloratadine
Disclaimer: Direct experimental data on the mechanism of action of this compound is not extensively available in public literature. This compound is recognized as a process-related impurity or a potential degradation product of Desloratadine.[1] Consequently, this guide outlines its mechanism of action by extrapolating from the well-characterized pharmacology of its parent compound, desloratadine, and by considering the influence of its specific chemical modifications.
Executive Summary
This compound is a derivative of desloratadine, a potent and long-acting second-generation antihistamine.[2][3] Based on the robust data available for desloratadine, it is hypothesized that this compound functions as a selective inverse agonist of the histamine H1 receptor. This action involves binding to the H1 receptor and stabilizing its inactive conformation, thereby reducing the receptor's basal activity and competitively inhibiting histamine binding. This antagonism of the H1 receptor is expected to block the downstream signaling cascade involving the Gq/11 protein, phospholipase C, and subsequent mobilization of intracellular calcium, which is responsible for mediating allergic and inflammatory responses.
Inferred Mechanism of Action
Primary Target: The Histamine H1 Receptor
The primary molecular target for this compound is presumed to be the histamine H1 receptor, a G-protein coupled receptor (GPCR).[4] Desloratadine, the parent compound, exhibits high affinity and selectivity for the H1 receptor.[5][6] The structural modifications in this compound are not expected to fundamentally alter this primary target selectivity.
Inverse Agonism at the H1 Receptor
The histamine H1 receptor displays constitutive activity, meaning it can signal in the absence of an agonist like histamine.[7][8] Modern antihistamines, including desloratadine, are not neutral antagonists but are classified as inverse agonists.[7][8][9] They bind to the H1 receptor and stabilize its inactive conformation, thus reducing the basal level of receptor signaling.[10][11] This inverse agonism is a key aspect of their therapeutic effect, as it can suppress inflammatory mediator release even without high levels of histamine.[7] It is highly probable that this compound shares this property of inverse agonism.
Modulation of the H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[12][13] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC-β).[13][14] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14][15] DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[12] This signaling cascade ultimately leads to the physiological responses associated with allergy and inflammation.
As an inverse agonist, this compound would be expected to inhibit this pathway by preventing both agonist-induced and constitutive activation of the H1 receptor.
Quantitative Data for Parent Compound: Desloratadine
All quantitative data available pertains to desloratadine. These values provide a benchmark for the expected potency of its derivatives.
| Parameter | Value | Receptor/System | Description |
| Binding Affinity (Ki) | 0.9 ± 0.1 nM | Recombinant human H1 receptor | Inhibitory constant determined in competition binding studies, indicating high affinity for the receptor.[6] |
| Dissociation Constant (Kd) | 1.1 ± 0.2 nM | Recombinant human H1 receptor | Equilibrium dissociation constant from saturation binding studies, confirming high affinity.[6] |
| Functional Antagonism (Kb) | 0.2 ± 0.14 nM | CHO cells expressing human H1 receptor | Apparent antagonist dissociation constant derived from functional assays measuring histamine-stimulated calcium increase.[6] |
| Histamine Stimulation (EC50) | 170 ± 30 nM | CHO cells expressing human H1 receptor | Concentration of histamine producing a half-maximal increase in intracellular calcium.[6] |
Proposed Experimental Protocols for Pharmacological Characterization
To definitively determine the mechanism of action of this compound, a series of standard pharmacological assays are required.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Methodology: Competitive Radioligand Binding Assay.
-
Preparation of Membranes: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the recombinant human histamine H1 receptor.[6]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[16]
-
Incubation: Incubate the cell membranes with a fixed concentration of a selective H1 receptor radioligand (e.g., [3H]-mepyramine) and a range of concentrations of the unlabeled test compound (this compound).[16][17]
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., incubate for 4 hours).[16]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C plates) using a cell harvester.[16]
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and then derive the Ki value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
Objective: To determine the functional potency (IC50) and mode of action (antagonism vs. inverse agonism) of this compound.
Methodology: Fluorometric Calcium Flux Assay.[18][19]
-
Cell Culture: Plate cells expressing the human H1 receptor (e.g., CHO-H1 or HeLa) in 96-well or 384-well microplates.[6][20]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Inverse Agonism Assessment:
-
Add varying concentrations of this compound to the cells.
-
Measure the fluorescence signal to detect any decrease below the basal (constitutive) signaling level. A reduction below baseline indicates inverse agonism.
-
-
Antagonism Assessment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 90 minutes).[6]
-
Stimulate the cells with a fixed concentration of histamine (e.g., its EC80 value).
-
Measure the peak fluorescent response, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the histamine-stimulated response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the histamine-induced response.
-
Conclusion
While direct experimental validation is pending, the available evidence strongly suggests that this compound acts as a selective inverse agonist at the histamine H1 receptor. Its mechanism is rooted in the well-established pharmacology of its parent compound, desloratadine. The compound is expected to competitively block histamine binding and reduce the constitutive activity of the H1 receptor, thereby inhibiting the Gq/PLC/Ca²⁺ signaling pathway that drives allergic responses. The proposed experimental protocols provide a clear roadmap for the definitive characterization of its pharmacological profile.
References
- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. Desloratadine: Package Insert / Prescribing Information [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1 antagonist - Wikipedia [en.wikipedia.org]
- 10. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of 3-Methoxy-N-methyldesloratadine: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Methoxy-N-methyldesloratadine is recognized primarily as a process-related impurity and potential degradation product in the synthesis and formulation of Desloratadine, a second-generation antihistamine.[1] While extensive pharmacological data for this specific derivative is not publicly available, its structural relationship to Desloratadine provides a framework for its anticipated mechanism of action. This document synthesizes the available information on this compound, discusses the pharmacological context derived from related Desloratadine derivatives, and outlines the standard experimental protocols used to characterize such compounds.
Introduction and Chemical Identity
This compound is a derivative of Desloratadine, characterized by the addition of a methoxy group at the 3-position and a methyl group on the piperidine nitrogen. Its significance in the pharmaceutical industry is primarily as a reference standard for quality control, ensuring the purity of Desloratadine active pharmaceutical ingredients (APIs) and finished drug products.[1] The presence of such impurities is carefully monitored as they can have their own pharmacological and toxicological profiles. While specific studies on the activity of this compound are not found in peer-reviewed literature, research on other Desloratadine derivatives aims to enhance anti-inflammatory and H1-antagonistic activities.[2][3][4]
Chemical Structure:
-
IUPAC Name: 8-Chloro-11-(1-methyl-4-piperidylidene)-3-methoxy-6,11-dihydro-5H-benzo[1][5]cyclohepta[1,2-b]pyridine
-
Molecular Formula: C₂₁H₂₃ClN₂O
-
Molecular Weight: 354.87 g/mol
Anticipated Pharmacological Profile
Based on its core structure, this compound is expected to interact with the Histamine H1 receptor. However, without experimental data, its affinity, potency, and efficacy remain speculative. The key pharmacological parameters that require experimental determination are summarized below.
Table 1: Anticipated Areas for Pharmacological Investigation
| Parameter | Description | Relevance |
| H1 Receptor Binding Affinity (Ki) | The concentration of the compound required to occupy 50% of the H1 receptors in a competitive binding assay. | Determines the compound's potency at the primary target. |
| Functional Activity (IC50/EC50) | The concentration at which the compound inhibits or stimulates 50% of the maximal response in a functional assay (e.g., calcium flux, GTPγS binding). | Characterizes the compound as an antagonist, inverse agonist, or agonist. |
| Receptor Selectivity Profile | Binding affinities for a panel of other GPCRs (e.g., muscarinic, adrenergic, serotonergic receptors). | Assesses the potential for off-target effects and side effects. |
| In Vivo Efficacy | The effect of the compound in animal models of allergic response (e.g., histamine-induced bronchoconstriction). | Evaluates the compound's therapeutic potential in a biological system. |
| Pharmacokinetic Properties (ADME) | Absorption, Distribution, Metabolism, and Excretion characteristics. | Determines the compound's bioavailability, half-life, and metabolic fate. |
Standard Experimental Protocols for Characterization
The following sections describe the standard methodologies that would be employed to determine the pharmacological profile of a novel Desloratadine derivative.
This assay quantifies the affinity of the test compound for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures the ability of the compound to act as an antagonist or inverse agonist by inhibiting histamine-induced intracellular calcium mobilization, a key step in the H1 signaling cascade.
Caption: H1 receptor signaling pathway leading to calcium release.
Conclusion
This compound is a structurally defined derivative of Desloratadine, primarily used as an analytical standard. Due to a lack of published research, its pharmacological profile has not been characterized. Based on its structural similarity to Desloratadine, it is hypothesized to be an H1 receptor antagonist. A comprehensive evaluation using standard in vitro and in vivo assays, such as radioligand binding and functional studies, would be required to elucidate its precise pharmacological activity, potency, and selectivity. Such studies are critical to understanding the potential biological impact of this and other related substances in pharmaceutical preparations.
References
- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of desloratadine derivatives as antagonist of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jocpr.com [jocpr.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, is the major active metabolite of loratadine.[1] It is widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the purity of desloratadine is critical to its safety and efficacy. Process-related impurities are substances that are formed during the manufacturing process of the API and can arise from starting materials, intermediates, or reagents used in the synthesis.[2]
This technical guide focuses on 3-Methoxy-N-methyldesloratadine , a potential process-related impurity and/or degradation product of desloratadine.[2] Understanding the formation, detection, and control of such impurities is a crucial aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies worldwide to ensure the quality and safety of the final drug product.
Chemical Information:
| Compound | IUPAC Name | Chemical Formula | Molar Mass | CAS Number |
| Desloratadine | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine | C₁₉H₁₉ClN₂ | 310.82 g/mol | 100643-71-8 |
| This compound | 8-chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine | C₂₁H₂₃ClN₂O | 370.87 g/mol | 165739-72-0 |
Regulatory Framework for Impurity Control
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline, for instance, provides a framework for the identification, qualification, and setting of acceptance criteria for impurities.
Key ICH Thresholds for Reporting, Identification, and Qualification of Impurities:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% or a level justified by toxicological data |
Note: This table provides a general summary. Researchers should always refer to the latest version of the relevant ICH guidelines for specific details.
Potential Formation Pathway of this compound
While the precise formation pathway of this compound is not extensively detailed in publicly available literature, its structure suggests potential origins from the synthesis of desloratadine, particularly when N-methyldesloratadine is an intermediate or starting material.
One common synthetic route to desloratadine involves the demethylation of N-methyldesloratadine. If the starting material or intermediates contain a methoxy substituent on the tricyclic ring system, or if methoxylation occurs as a side reaction during synthesis, this could lead to the formation of this compound.
Below is a logical diagram illustrating a hypothetical formation pathway.
Caption: Hypothetical formation pathway of this compound.
Analytical Methodologies for Impurity Profiling
The detection and quantification of process-related impurities in desloratadine are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). A stability-indicating method that can separate the API from its impurities and degradation products is essential.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is commonly employed for the analysis of desloratadine and its related substances.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or a mixture of water and organic solvent |
Note: This is a representative method and would require optimization and validation for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for the identification and quantification of trace-level impurities.
Typical LC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) |
| Monitored Transitions (MRM for QqQ) | Precursor ion (m/z) → Product ion (m/z) for desloratadine and this compound |
| Collision Energy | Optimized for each analyte |
Experimental Protocols
Protocol for Forced Degradation Study of Desloratadine
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.
Objective: To investigate the degradation of desloratadine under various stress conditions.
Materials:
-
Desloratadine API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve desloratadine in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve desloratadine in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve desloratadine in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid desloratadine to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of desloratadine to UV light (254 nm) and visible light for a specified duration.
-
Sample Preparation: For each stress condition, cool the solution to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS method to identify and quantify any degradation products, including potential formation of methoxylated species.
Caption: Workflow for a forced degradation study of desloratadine.
Data Presentation
While quantitative data for this compound is not publicly available, the following table provides a template for summarizing analytical results for impurities in a batch of desloratadine.
Table: Impurity Profile of a Desloratadine Batch (Example)
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Batch Result (%) |
| Desloratadine | 5.2 | 1.00 | - | 99.8 |
| N-methyldesloratadine | 4.8 | 0.92 | ≤ 0.10 | 0.05 |
| This compound | TBD | TBD | TBD | TBD |
| Unknown Impurity 1 | 6.1 | 1.17 | ≤ 0.10 | 0.03 |
| Total Impurities | - | - | ≤ 0.50 | 0.15 |
TBD: To Be Determined through experimental analysis.
Conclusion
This compound is a potential process-related impurity of desloratadine that requires careful monitoring and control during the drug manufacturing process. While specific public data on this impurity is scarce, a thorough understanding of desloratadine's chemistry, coupled with robust analytical methodologies and forced degradation studies, is essential for its identification, quantification, and ultimately, for ensuring the safety and quality of the final drug product. The protocols and frameworks presented in this guide provide a foundation for researchers and drug development professionals to address the challenges associated with this and other process-related impurities.
References
The Unseen Player: A Technical Guide to 3-Methoxy-N-methyldesloratadine, a Key Impurity in Desloratadine Synthesis
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 3-Methoxy-N-methyldesloratadine, a critical process-related impurity and potential degradation product of the widely-used antihistamine, Desloratadine. This document delves into its discovery, significance in pharmaceutical quality control, analytical detection methodologies, and a plausible synthetic pathway.
Introduction: The Importance of Impurity Profiling
In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities in drug substances and products. This compound has been identified as a process-related impurity and potential degradation product associated with Desloratadine.[1] Its presence serves as a critical quality attribute, necessitating robust analytical methods for its monitoring and control throughout the drug development and manufacturing lifecycle.
Discovery and Significance
The "discovery" of this compound is not that of a novel therapeutic agent but rather its identification as an impurity during the process development and stability studies of Desloratadine. Its significance lies in its role as a marker for the quality and stability of Desloratadine formulations. The formation of such impurities can be indicative of variations in the manufacturing process or instability of the drug product under certain environmental conditions. Therefore, understanding and controlling its formation is a critical aspect of ensuring the safety and consistency of Desloratadine.
The structure of this compound suggests it may arise from specific methylation and methoxylation reactions during the synthesis of Desloratadine or its precursors.[1] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products like this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | Internal |
| Molecular Formula | C₂₁H₂₃ClN₂O | [4] |
| Molecular Weight | 354.87 g/mol | [4] |
| CAS Number | 165739-72-0 | Internal |
Plausible Synthetic Pathway
Experimental Protocol (Hypothetical):
-
Preparation of 3-Hydroxydesloratadine: Synthesize 3-hydroxydesloratadine as a starting material.
-
Methylation Reaction:
-
Dissolve 3-hydroxydesloratadine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base, for instance, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.
-
Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, monitoring by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Analytical Methodologies for Detection and Quantification
The control of this compound as an impurity in Desloratadine relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Stability-indicating HPLC methods are specifically designed to separate the API from its impurities and degradation products.
The following diagram illustrates a typical experimental workflow for the analysis of Desloratadine and its impurities by HPLC.
Typical HPLC Method Parameters:
The following table summarizes typical parameters for a stability-indicating HPLC method for the analysis of Desloratadine and its impurities, based on published literature.
| Parameter | Typical Value |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in isocratic or gradient elution mode. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Detection Wavelength | UV detection at a wavelength where both Desloratadine and its impurities have significant absorbance (e.g., 240-280 nm). |
| Injection Volume | 10 - 20 µL |
| Diluent | Mobile phase or a mixture of water and organic solvent. |
Experimental Protocol: Stability-Indicating HPLC Method
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of this compound reference standard in a suitable diluent.
-
Prepare a sample solution of the Desloratadine drug substance or drug product at a known concentration in the same diluent.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
-
Data Analysis:
-
Identify the peaks corresponding to Desloratadine and this compound based on their retention times compared to the standard.
-
Calculate the amount of this compound in the sample using the peak area response and the concentration of the reference standard.
-
Pharmacological Significance (or Lack Thereof)
Currently, there is no publicly available information on the specific pharmacological activity of this compound. As it is treated as an impurity, it is unlikely to have been investigated for its own therapeutic effects. The primary focus of regulatory bodies and pharmaceutical manufacturers is to ensure its levels are kept below a qualified safety threshold.
The following diagram illustrates the logical relationship concerning the assessment of impurities.
Conclusion
This compound, while not a therapeutically active molecule in its own right, plays a crucial role in the quality control of Desloratadine. Its presence and concentration are key indicators of the robustness of the manufacturing process and the stability of the final drug product. This technical guide has provided an in-depth overview of its significance, plausible synthesis, and the analytical methodologies essential for its control. For researchers and professionals in drug development, a thorough understanding of such impurities is indispensable for ensuring the delivery of safe and effective medicines to patients.
References
A Comprehensive Technical Review of 3-Methoxy-N-methyldesloratadine: A Case Study in Pharmaceutical Impurity Profiling
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 3-Methoxy-N-methyldesloratadine, focusing on its role as a process-related impurity and potential degradation product of the active pharmaceutical ingredient (API) Desloratadine. Due to the limited publicly available data on the specific pharmacology and toxicology of this compound, this paper will frame the compound as a case study to illustrate the critical importance of impurity identification, quantification, and control in drug development and manufacturing.
Introduction to this compound
This compound is a chemical entity structurally related to Desloratadine, a long-acting tricyclic H1-antihistamine. It is not developed as a therapeutic agent itself but is significant as a marker of quality for Desloratadine.[1] Its presence in Desloratadine formulations can arise from the synthetic route of the API or through degradation of the drug product over time.[1] Regulatory bodies worldwide mandate strict control over such impurities, as their presence, even in minute quantities, can potentially impact the safety and efficacy of the final pharmaceutical product.
Physicochemical Data
The fundamental physicochemical properties of this compound and its deuterated analog, which is used as an internal standard in analytical quantification, are summarized below.
| Property | This compound | This compound-d4 |
| Molecular Formula | C₂₁H₂₃ClN₂O | C₂₁H₁₉D₄ClN₂O |
| Molecular Weight | 354.87 g/mol | 358.90 g/mol |
| CAS Number | 165739-72-0 | 1189445-21-3 |
| Chemical Name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine |
Genesis of this compound
The formation of this compound is primarily associated with two pathways:
-
Process-Related Impurity: It can be formed during the synthesis of Desloratadine due to side reactions of intermediates or reagents. The specific steps involving methylation and methoxylation reactions are potential sources.[1]
-
Degradation Product: Desloratadine can degrade under certain conditions of light, heat, or interaction with excipients, potentially leading to the formation of this compound.[1]
The control of such impurities is a critical aspect of pharmaceutical development, necessitating robust analytical methods for their detection and quantification.[1][4]
The Role of Impurity Profiling in Drug Development
The identification and management of impurities like this compound are integral to the drug development process. The general workflow for this process is outlined in the diagram below.
Experimental Protocols for Impurity Detection
While specific experimental protocols for the isolation and characterization of this compound are not extensively detailed in public literature, a general approach using High-Performance Liquid Chromatography (HPLC) is standard in the pharmaceutical industry for impurity analysis.
Representative HPLC Method for Desloratadine and its Impurities:
A reversed-phase HPLC method is typically employed for the separation and quantification of Desloratadine and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection is often performed at a wavelength where both the API and the impurities have significant absorbance, for instance, around 220 nm.
-
Quantification: The concentration of impurities is determined by comparing their peak areas to that of a reference standard of a known concentration.
The following diagram illustrates a typical analytical workflow for impurity quantification using HPLC.
References
Physicochemical Characteristics of 3-Methoxy-N-methyldesloratadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physicochemical characteristics of 3-Methoxy-N-methyldesloratadine, a process-related impurity and potential degradation product of the second-generation antihistamine, Desloratadine. Due to the limited availability of specific experimental data for this compound in public literature, this guide also outlines the standard experimental protocols for the determination of key physicochemical parameters for pharmaceutical compounds of this nature. Furthermore, this document includes graphical representations of a general workflow for impurity characterization and the metabolic pathway of the parent compound, Desloratadine, to provide a broader context for researchers in the field.
Introduction
This compound is a molecule of interest in the pharmaceutical industry, primarily due to its association with the manufacturing and stability of Desloratadine.[1] As a process-related impurity and potential degradant, its characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of its physicochemical properties is the foundation for developing analytical methods for its detection and control, as well as for assessing its potential toxicological impact.
This guide summarizes the currently available data for this compound and provides a framework of standard methodologies for the experimental determination of its core physicochemical properties.
Physicochemical Properties
The publicly available physicochemical data for this compound is limited. The known properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃ClN₂O | LGC Standards[2] |
| Molecular Weight | 354.87 g/mol | LGC Standards[2] |
No experimental data for properties such as melting point, boiling point, pKa, and solubility are currently available in the public domain.
Standard Experimental Protocols for Physicochemical Characterization
The following sections describe standard, widely accepted experimental protocols that can be employed to determine the key physicochemical characteristics of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity.[3][4][5]
Principle: This method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6][7] Pure substances typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)[5]
-
Glass capillary tubes (sealed at one end)[7]
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Determination of Approximate Melting Point: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[5]
-
Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation of the melting process.[4]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a crucial parameter that influences the solubility, absorption, distribution, metabolism, and excretion (ADME) of a drug molecule.[8][9][10]
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[11][12]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)[11]
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Calibration: The pH meter is calibrated using standard buffer solutions.
-
Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (typically water or a co-solvent system for poorly soluble compounds).
-
Titration: The sample solution is titrated with the standardized acid or base. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa value is determined from the midpoint of the buffer region or the inflection point of the titration curve. For robust data, the titration should be performed multiple times.[11]
Solubility Determination (Shake-Flask Method)
Solubility is a fundamental property that affects a drug's bioavailability and formulation development.[13][14]
Principle: The shake-flask method, a common technique for determining thermodynamic solubility, involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[13]
Apparatus:
-
Shaking incubator or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[13]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
Visualizations
General Workflow for Physicochemical Characterization of a Pharmaceutical Impurity
The following diagram illustrates a typical workflow for the characterization of a process-related impurity like this compound.
Caption: Workflow for impurity characterization.
Metabolic Pathway of Desloratadine
To provide context, the following diagram illustrates the major metabolic pathway of the parent compound, Desloratadine. It is important to note that this pathway describes the metabolism of Desloratadine and not necessarily this compound.
Caption: Desloratadine metabolic pathway.
The metabolism of Desloratadine is a multi-step process. It is first converted to an N-glucuronide intermediate by the enzyme UGT2B10. This intermediate is then hydroxylated by CYP2C8 to form 3-hydroxydesloratadine, which is subsequently glucuronidated for excretion.[15]
Conclusion
References
- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. thinksrs.com [thinksrs.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. mt.com [mt.com]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxy-N-methyldesloratadine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an overview of 3-Methoxy-N-methyldesloratadine, a compound of interest in the pharmaceutical analysis of Desloratadine-based products.
| Parameter | Value | Source(s) |
| CAS Number | 165739-72-0 | [1] |
| Molecular Formula | C₂₁H₂₃ClN₂O | [1] |
| Molecular Weight | 354.87 g/mol | [1] |
Context and Significance
This compound is recognized as a process-related impurity and potential degradation product of Desloratadine, a widely used second-generation antihistamine.[2] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that is closely monitored by regulatory agencies to ensure the safety and efficacy of medications.[3] Therefore, the identification and quantification of compounds like this compound are essential aspects of pharmaceutical quality control.
The formation of such impurities can occur during the synthesis of the API or through degradation of the drug substance over time, potentially influenced by factors such as storage conditions and interactions with excipients.[2]
Analytical Methodologies for Impurity Profiling
While specific, detailed experimental protocols for the dedicated analysis of this compound are not extensively documented in publicly available scientific literature, the general approach to impurity profiling of Desloratadine involves advanced analytical techniques. The methods cited in the literature for the analysis of Desloratadine and its related substances provide a framework for the detection and quantification of this specific impurity.
General Experimental Approach:
Forced degradation studies are typically performed on Desloratadine to identify potential degradation products.[4][5][6] These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5][6]
The resulting mixture of the parent drug and its degradation products is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.[3][4]
A general workflow for such an analysis is outlined below:
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Unveiling the Therapeutic Potential of 3-Methoxy-N-methyldesloratadine: A Technical Guide for Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methoxy-N-methyldesloratadine, a close structural analog and known process impurity of the widely used second-generation antihistamine Desloratadine, presents an intriguing subject for therapeutic exploration. While currently recognized primarily in the context of pharmaceutical quality control, its unique structural modifications—the addition of a methoxy group and an N-methylation—warrant a thorough investigation into its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of a hypothetical development pathway for this compound, from initial pharmacological characterization to potential clinical applications. By leveraging the well-established profile of Desloratadine, we delineate the key experimental protocols and data required to ascertain the therapeutic viability of this compound. This document serves as a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic landscape of novel antihistaminic compounds.
Chemical and Physicochemical Properties
This compound is a tertiary amine and a derivative of the tricyclic antihistamine Desloratadine.[1] Its core structure is a dibenzocycloheptapyridine ring, which is characteristic of many first and second-generation antihistamines. The key structural differences from Desloratadine are the presence of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen.
| Property | Value | Reference |
| Molecular Formula | C21H23ClN2O | |
| Molecular Weight | 354.87 g/mol | |
| CAS Number | 165739-72-0 | [1] |
| Physical State | Solid (predicted) | N/A |
| Solubility | To be determined | N/A |
| pKa | To be determined | N/A |
| LogP | To be determined | N/A |
Hypothesized Pharmacological Profile and Mechanism of Action
Based on its structural similarity to Desloratadine, it is hypothesized that this compound will act as an antagonist or inverse agonist at the histamine H1 receptor. The binding affinity and selectivity for the H1 receptor, as well as potential off-target activities, would need to be determined experimentally. The structural modifications may influence its potency, duration of action, and metabolic profile compared to Desloratadine.
Potential Signaling Pathway Inhibition
The primary signaling pathway inhibited by H1 receptor antagonists is the Gq/11-mediated activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).
Figure 1: Hypothesized H1 Receptor Signaling Pathway Antagonism.
Potential Therapeutic Applications
Given its lineage from Desloratadine, this compound could potentially be developed for the treatment of allergic conditions. The key differentiator would be an improved therapeutic index, such as enhanced potency, a longer half-life allowing for less frequent dosing, or a more favorable safety profile.
Potential Indications:
-
Allergic Rhinitis
-
Urticaria
-
Atopic Dermatitis
-
Allergic Asthma (as an adjunct therapy)
Proposed Experimental Protocols
A systematic evaluation of this compound would require a series of in vitro and in vivo studies to establish its pharmacological profile and therapeutic potential.
In Vitro Pharmacological Profiling
Objective: To determine the binding affinity and functional activity of this compound at the histamine H1 receptor and a panel of other receptors to assess selectivity.
Methodologies:
-
Receptor Binding Assays:
-
Principle: Competitive radioligand binding assays using membranes from cells expressing the human H1 receptor.
-
Protocol:
-
Prepare cell membranes from HEK293 cells stably expressing the human H1 receptor.
-
Incubate membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
-
-
-
Functional Assays:
-
Principle: Measure the ability of the compound to inhibit histamine-induced intracellular signaling.
-
Protocol (Calcium Mobilization Assay):
-
Culture CHO-K1 cells stably expressing the human H1 receptor.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate cells with a sub-maximal concentration of histamine.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 for the inhibition of the histamine response.
-
-
In Vivo Efficacy Models
Objective: To evaluate the antihistaminic and anti-allergic effects of this compound in animal models.
Methodologies:
-
Histamine-Induced Bronchoconstriction in Guinea Pigs:
-
Principle: Assess the ability of the compound to protect against histamine-induced airway obstruction.
-
Protocol:
-
Administer this compound or vehicle orally to guinea pigs.
-
After a defined pre-treatment period, expose the animals to an aerosol of histamine.
-
Measure the time to onset of bronchoconstriction using a whole-body plethysmograph.
-
An increase in the time to onset of bronchoconstriction indicates a protective effect.
-
-
-
Ovalbumin-Induced Allergic Airway Inflammation in Mice:
-
Principle: Model the inflammatory component of allergic asthma.
-
Protocol:
-
Sensitize mice to ovalbumin (OVA) via intraperitoneal injection.
-
Challenge the sensitized mice with aerosolized OVA to induce airway inflammation.
-
Treat mice with this compound or vehicle prior to OVA challenge.
-
Assess airway inflammation by measuring inflammatory cell counts in bronchoalveolar lavage (BAL) fluid and by histological analysis of lung tissue.
-
-
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
Protocol (Rodent Pharmacokinetics):
-
Administer a single dose of this compound to rats via intravenous and oral routes.
-
Collect blood samples at multiple time points post-dosing.
-
Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
-
Hypothetical Drug Development Workflow
The development of this compound would follow a standard preclinical drug development pipeline.
Figure 2: Proposed Preclinical Development Workflow.
Data Summary and Comparative Analysis
The following table presents a hypothetical comparison of key pharmacological parameters for Desloratadine and the target profile for this compound.
| Parameter | Desloratadine (Reference Values) | This compound (Target Profile) |
| H1 Receptor Binding Affinity (Ki) | 0.4 - 2 nM | < 1 nM |
| Oral Bioavailability | ~35% | > 50% |
| Half-life (t1/2) | ~27 hours | > 30 hours |
| CNS Penetration | Low | Low to negligible |
| CYP450 Inhibition (IC50) | > 10 µM | > 10 µM |
Conclusion
While this compound is currently viewed through the lens of being a manufacturing impurity, its structural analogy to Desloratadine provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research and development plan outlines a clear and systematic approach to elucidating its pharmacological profile and evaluating its therapeutic potential. The key to its success as a drug candidate will lie in demonstrating a superior clinical profile compared to existing second and third-generation antihistamines, potentially through enhanced potency, a longer duration of action, or an improved safety margin. This technical guide serves as a call to action for the scientific community to explore the untapped therapeutic potential of this intriguing molecule.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxy-N-methyldesloratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-N-methyldesloratadine, a known process-related impurity and potential degradation product of the antihistamine Desloratadine.[1] The described method is essential for quality control in pharmaceutical manufacturing and for stability studies of Desloratadine drug products. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is an impurity that can arise during the synthesis or storage of Desloratadine.[1] Its monitoring is crucial to ensure the safety, efficacy, and quality of the final drug product. Regulatory agencies require strict control over such impurities. This document provides a comprehensive HPLC method designed for the accurate quantification of this compound. The methodology is based on established principles for the analysis of Desloratadine and its related substances, employing a reversed-phase C18 column and UV detection.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Desloratadine reference standard
-
Preparation of Solutions
-
Phosphate Buffer (0.025 M, pH 3.5): Dissolve approximately 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 buffer (pH 3.5) in a ratio of 85:15 (v/v).[4] Degas the mobile phase prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the Desloratadine drug substance in the mobile phase to a final concentration suitable for analysis.
-
Drug Product (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a single dose of Desloratadine into a suitable volumetric flask.
-
Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 0.025 M KH2PO4 (pH 3.5) (85:15, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 248 nm[4] |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Parameters
The following table summarizes the typical validation parameters for a similar HPLC method for related compounds, which should be established for this compound.
| Parameter | Expected Range/Value |
| Linearity (Correlation Coefficient, r²) | > 0.998[2] |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from Desloratadine or other impurities |
Sample Chromatogram Data (Hypothetical)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Desloratadine | ~5.1 | < 1.5 | > 2000 |
| This compound | ~6.5 | < 1.5 | > 2000 |
Visualizations
Caption: Relationship between Desloratadine and its impurity.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method outlined in this application note provides a reliable and efficient means for the quantitative analysis of this compound in the context of Desloratadine drug development and manufacturing. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in a quality control setting. This will ensure the consistent quality and safety of Desloratadine pharmaceutical products.
References
- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 4. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma | Bentham Science [benthamscience.com]
Application Note: Structural Elucidation of 3-Methoxy-N-methyldesloratadine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the comprehensive structural elucidation of 3-Methoxy-N-methyldesloratadine, a derivative of the second-generation antihistamine desloratadine. Utilizing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, an unambiguous assignment of all proton and carbon signals was achieved. The methodologies and spectral interpretations outlined herein provide a robust framework for the characterization of desloratadine analogues and other complex heterocyclic molecules.
Introduction
This compound is a potential metabolite or synthetic derivative of desloratadine, a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity[1]. The structural confirmation of such compounds is a critical step in drug metabolism studies and new drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution[2][3]. This note provides a detailed protocol and data analysis for the complete structural assignment of this compound, demonstrating the power of modern NMR techniques.
Experimental Protocols
Sample Preparation
A 10 mg sample of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was vortexed for 30 seconds to ensure homogeneity and then transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K for all experiments.
-
¹H NMR: A standard single-pulse experiment was performed. Key parameters included a 90° pulse width, an acquisition time of 3.0 seconds, and a relaxation delay of 1.5 seconds[4]. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled ¹³C experiment was conducted with a 30° pulse width and a 2-second relaxation delay. A total of 1024 scans were acquired.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with multiplicity editing was used to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond ¹H-¹³C correlations.
Results and Discussion
The structure and numbering scheme for this compound are shown in Figure 1.

Figure 1. Structure and numbering of this compound.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR chemical shifts were assigned based on chemical shift theory, multiplicities, and comprehensive analysis of 2D NMR data. All quantitative data are summarized in Tables 1 and 2.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |
| H-1 | 7.98 | d | 2.5 | 1H |
| H-4 | 6.85 | d | 2.5 | 1H |
| H-7 | 7.18 | d | 2.1 | 1H |
| H-9 | 7.12 | dd | 8.3, 2.1 | 1H |
| H-10 | 7.05 | d | 8.3 | 1H |
| H-5a/b | 3.20 - 3.45 | m | - | 2H |
| H-6a/b | 2.85 - 3.05 | m | - | 2H |
| H-2'/6'a | 2.95 | m | - | 2H |
| H-2'/6'b | 2.65 | m | - | 2H |
| H-3'/5'a | 2.40 | m | - | 2H |
| H-3'/5'b | 2.20 | m | - | 2H |
| N-CH₃ | 2.35 | s | - | 3H |
| O-CH₃ | 3.91 | s | - | 3H |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 148.5 | CH |
| C-2 | 155.2 | C |
| C-3 | 162.1 | C |
| C-4 | 108.9 | CH |
| C-4a | 135.8 | C |
| C-5 | 31.5 | CH₂ |
| C-6 | 32.1 | CH₂ |
| C-6a | 138.9 | C |
| C-7 | 131.2 | CH |
| C-8 | 133.5 | C |
| C-9 | 128.7 | CH |
| C-10 | 126.4 | CH |
| C-10a | 139.5 | C |
| C-11 | 140.1 | C |
| C-11a | 132.8 | C |
| C-1' | 129.8 | C |
| C-2'/6' | 34.5 | CH₂ |
| C-3'/5' | 31.0 | CH₂ |
| N-CH₃ | 46.2 | CH₃ |
| O-CH₃ | 55.8 | CH₃ |
Structural Elucidation using 2D NMR
The ¹H NMR spectrum revealed signals consistent with a substituted pyridine ring, a chlorinated benzene ring, a methoxy group, an N-methyl group, and aliphatic protons of the cyclohepta and piperidine rings.
-
Aromatic Systems: The COSY spectrum confirmed the coupling between H-9 and H-10 on the chlorinated benzene ring. The two doublets at δ 7.98 (H-1) and δ 6.85 (H-4) showed a small coupling constant (J = 2.5 Hz), characteristic of a meta-relationship on the pyridine ring.
-
Methoxy and N-Methyl Groups: The sharp singlets at δ 3.91 and δ 2.35 were assigned to the methoxy (O-CH₃) and N-methyl (N-CH₃) protons, respectively. The HMBC spectrum was crucial for placing these groups. The methoxy protons (δ 3.91) showed a strong correlation to the carbon at δ 162.1 (C-3), confirming its position on the pyridine ring. The N-methyl protons (δ 2.35) showed correlations to the piperidine carbons C-2'/6' (δ 34.5), confirming its attachment to the piperidine nitrogen.
-
Aliphatic Bridge and Piperidine Ring: The complex multiplets between δ 2.20 and δ 3.45 correspond to the protons of the seven-membered ring and the piperidine moiety. COSY correlations established the connectivity within the piperidine ring (H-2' -> H-3' and H-6' -> H-5'). HSQC data correlated these protons to their respective carbons.
-
Connectivity Confirmation (HMBC): The HMBC spectrum provided the final evidence for the overall structure. Key correlations included:
-
H-1 (δ 7.98) to C-3 (δ 162.1) and C-11a (δ 132.8).
-
H-10 (δ 7.05) to C-6a (δ 138.9) and C-11a (δ 132.8).
-
Piperidine protons H-2'/6' (δ 2.95/2.65) to the olefinic carbon C-1' (δ 129.8).
-
Bridge protons H-6 (δ 2.85-3.05) to aromatic carbons C-6a (δ 138.9) and C-7 (δ 131.2).
-
These correlations, visualized in the diagrams below, unambiguously connect the pyridine, cyclohepta, benzene, and piperidine rings to form the complete structure of this compound.
Visualizations
Conclusion
The combination of 1D and 2D NMR spectroscopy provided a definitive and complete structural characterization of this compound. The presented protocols and data analysis strategy are broadly applicable for the structural elucidation of complex organic small molecules, particularly in the fields of drug metabolism and medicinal chemistry.
References
Application Note: The Use of 3-Methoxy-N-methyldesloratadine as a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development and manufacturing of pharmaceutical products, the control of impurities is a critical aspect governed by stringent regulatory guidelines.[1][2][3][4] Desloratadine, a potent, long-acting, non-sedating second-generation H1-receptor antagonist, is the active metabolite of loratadine.[5] During the synthesis of Desloratadine, or through its degradation, various process-related impurities and degradation products can emerge. 3-Methoxy-N-methyldesloratadine is identified as a potential process-related impurity or degradation product of Desloratadine.[6]
The accurate identification and quantification of such impurities are paramount to ensure the quality, safety, and efficacy of the final drug product. International Council for Harmonisation (ICH) guidelines, such as Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[3][7][8] This necessitates the use of well-characterized reference standards.
This application note provides a comprehensive overview and detailed protocols for the use of this compound as a certified reference standard (CRS) in analytical testing. A certified reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance.[9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][7]cyclohepta[1,2-b]pyridine |
| Molecular Formula | C₂₁H₂₃ClN₂O |
| Molecular Weight | 354.87 g/mol [10] |
| CAS Number | 165739-72-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
Role as a Certified Reference Standard
As a certified reference standard, this compound serves several critical functions in a Good Manufacturing Practice (GMP) environment:
-
Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), it is used to confirm the identity of a peak in the impurity profile of a Desloratadine sample by comparing retention times.
-
Method Validation: It is essential for validating analytical methods, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quantitative Analysis: It allows for the accurate quantification of the this compound impurity in batches of Desloratadine active pharmaceutical ingredient (API) and finished drug products.
-
Stability Studies: It is used to monitor the formation of this specific impurity during stability testing of Desloratadine under various stress conditions (e.g., heat, humidity, light).
The relationship between Loratadine, Desloratadine, and its related compounds is illustrated in the following diagram.
Experimental Protocols
Protocol 1: Qualification of a Secondary this compound Reference Standard
This protocol outlines the procedure for qualifying a new batch of this compound (secondary reference standard) against a primary, compendial, or previously qualified reference standard.
Objective: To establish the purity and identity of a secondary reference standard and to assign a purity value for its use in routine quantitative analysis.
Methodology:
-
Materials and Reagents:
-
Primary Reference Standard of this compound (Purity ≥ 99.5%)
-
Secondary Reference Standard batch of this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (Analytical grade)
-
Formic acid (Analytical grade)
-
Deionized water
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Karl Fischer Titrator
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Solution Preparation: Prepare solutions of both the primary and secondary standards at a concentration of approximately 0.5 mg/mL in methanol.
-
HPLC Analysis: Inject both solutions into the HPLC system in triplicate.
-
Identity Confirmation: Compare the retention time and UV spectrum of the major peak from the secondary standard to that of the primary standard. They should be identical. Further confirm identity using MS (to match the molecular weight) and NMR (to confirm the structure).
-
Purity Assessment (Area %): Determine the purity of the secondary standard by the area normalization method from the HPLC chromatogram.
-
Mass Balance Calculation: Calculate the purity by mass balance: Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Impurities).
-
Purity Assignment: If the identity is confirmed and the purity is ≥ 99.0% by both methods, the batch can be qualified as a secondary reference standard. Assign a final purity value based on the mass balance calculation.
-
Data Presentation:
The results of the qualification should be summarized as shown in Table 2.
| Test | Method | Specification | Primary Standard Result | Secondary Standard Result |
| Identity | HPLC (RT) | RT matches Primary Std | 8.52 min | 8.51 min |
| MS (m/z) | Conforms to structure | Conforms | Conforms | |
| NMR | Conforms to structure | Conforms | Conforms | |
| Purity (Area %) | HPLC | ≥ 99.0% | 99.8% | 99.6% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% | 0.21% |
| Residual Solvents | GC-HS | As per ICH Q3C | < 0.1% | < 0.1% |
| Assigned Purity | Mass Balance | Report Value | 99.6% | 99.4% |
Protocol 2: Quantification of this compound in a Desloratadine Drug Substance
This protocol describes the use of the qualified this compound CRS to quantify its presence in a sample of Desloratadine API.
Objective: To accurately determine the concentration of the this compound impurity in a Desloratadine sample using an external standard method.
Methodology:
-
Materials and Reagents:
-
Qualified this compound CRS (Purity: 99.4%)
-
Desloratadine API sample
-
Reagents and solvents as listed in Protocol 4.1.
-
-
Instrumentation and Conditions:
-
Use the same HPLC system and conditions as described in Protocol 4.1.
-
-
Procedure:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound CRS in methanol to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from the reporting threshold to above the expected impurity level (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Desloratadine API sample in methanol to prepare a solution of 1.0 mg/mL.
-
Analysis: Inject the blank (methanol), calibration standards, and the sample solution into the HPLC.
-
Quantification:
-
Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations.
-
Identify the peak in the sample chromatogram corresponding to the retention time of this compound.
-
Calculate the concentration of the impurity in the sample solution using the calibration curve.
-
Calculate the percentage of the impurity in the Desloratadine API sample (% w/w).
-
-
Method Validation Summary:
The analytical method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided in Table 3.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | Reporting Threshold to 120% of specification | 0.05 - 1.2 µg/mL |
| LOD | Signal-to-Noise ≈ 3:1 | 0.015 µg/mL |
| LOQ | Signal-to-Noise ≈ 10:1 | 0.05 µg/mL |
| Accuracy (% Recovery) | 80.0 - 120.0% | 98.5% - 101.2% |
| Precision (% RSD) | ≤ 5.0% | 1.8% |
| Specificity | No interference at the RT of the analyte | Peak is spectrally pure and resolved from Desloratadine |
Conclusion
The use of a well-qualified certified reference standard for this compound is indispensable for the accurate control of impurities in Desloratadine drug substance and product. The protocols and data presented in this application note provide a robust framework for the qualification and application of this CRS, ensuring compliance with global regulatory standards and contributing to the overall safety and quality of the pharmaceutical product.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 7. mca.gm [mca.gm]
- 8. fda.gov [fda.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for In Vitro Assay Development of 3-Methoxy-N-methyldesloratadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-N-methyldesloratadine is a derivative of desloratadine, a potent and long-acting second-generation H1-receptor antagonist.[1] As a potential metabolite, impurity, or a novel compound in drug discovery, the characterization of its in vitro pharmacological and metabolic profile is essential. These application notes provide detailed protocols for two key in vitro assays: a Histamine H1-Receptor Binding Assay to determine its affinity for the target receptor, and a Cytochrome P450 (CYP) Metabolism Assay to assess its metabolic stability and identify potential drug-drug interactions.
Histamine H1-Receptor Binding Assay
This assay is designed to determine the binding affinity of this compound for the human histamine H1-receptor. The protocol is based on a competitive radioligand binding assay.
Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, initiating a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels and subsequent cellular responses. Antagonists like this compound are expected to block this signaling by competitively binding to the receptor.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the human H1 receptor.
Materials:
-
Test Compound: this compound
-
Reference Compound: Desloratadine
-
Radioligand: [³H]-Pyrilamine (Mepyramine)
-
Cell Membranes: HEK293 cells stably expressing the human H1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and desloratadine in a suitable solvent (e.g., DMSO). Serially dilute the compounds in assay buffer to achieve a range of concentrations.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and either the test compound, reference compound, or assay buffer (for total binding). For non-specific binding, add a high concentration of a known H1 antagonist (e.g., unlabeled pyrilamine).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Representative Data
The following table provides representative binding affinity data for known H1-receptor antagonists. The expected values for this compound would be compared to these standards.
| Compound | Ki (nM) | Reference |
| Desloratadine | ~1-5 | [2][3] |
| Cetirizine | ~6 | [4] |
| Diphenhydramine | ~10-50 | [5] |
| Pyrilamine | ~1.3-3.0 (IC50) | [6] |
Cytochrome P450 (CYP) Metabolism Assay
This assay is designed to evaluate the metabolic stability of this compound and identify the major Cytochrome P450 enzymes involved in its metabolism. Given that the parent compound, desloratadine, is metabolized by CYP2C8, this protocol will focus on this isozyme.[7]
Experimental Workflow
The workflow for the in vitro CYP metabolism assay involves incubation of the test compound with a CYP enzyme source, followed by analysis of the reaction mixture to quantify the remaining parent compound and any formed metabolites.
Experimental Protocol: CYP2C8 Metabolism Assay
Objective: To determine the rate of metabolism of this compound by CYP2C8 and identify potential metabolites.
Materials:
-
Test Compound: this compound
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2C8
-
Cofactor: NADPH regenerating system
-
Incubation Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard
-
Analytical System: LC-MS/MS system
Procedure:
-
Incubation Setup: In a microcentrifuge tube, pre-incubate the enzyme source in incubation buffer at 37°C.
-
Initiate Reaction: Add a solution of this compound to the pre-warmed enzyme mixture. Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound and to detect and identify any potential metabolites.[1][8][9]
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Analyze the LC-MS/MS data to identify potential metabolites by looking for expected mass shifts (e.g., hydroxylation, demethylation).
Representative Data
The following table provides representative metabolic stability data for desloratadine. The expected values for this compound would be evaluated in this context.
| Parameter | Desloratadine (Representative Values) | Reference |
| Primary Metabolizing Enzyme | UGT2B10, CYP2C8 | [7] |
| Major Metabolite | 3-hydroxydesloratadine | |
| In Vitro Half-life (t½) in HLM | Variable, dependent on conditions | N/A |
| Formation Rate of 3-hydroxydesloratadine | Follows Michaelis-Menten kinetics | [10] |
Conclusion
These application notes provide a framework for the in vitro characterization of this compound. The H1-receptor binding assay will elucidate its potency as a potential antihistamine, while the CYP metabolism assay will provide critical insights into its metabolic fate, which is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. The provided protocols can be adapted and optimized for specific laboratory conditions and research questions.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 6. Histamine H1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methoxy-N-methyldesloratadine in Antihistamine Drug Discovery Research
Introduction
Allergic diseases, including allergic rhinitis and urticaria, are prevalent inflammatory conditions mediated primarily by the release of histamine from mast cells and basophils.[1][2] Histamine exerts its effects by binding to one of four G-protein coupled receptors, H1, H2, H3, or H4. The histamine H1 receptor is a key target in the treatment of allergic disorders.[3] First-generation antihistamines, while effective, are associated with sedative effects due to their ability to cross the blood-brain barrier.[4][5] Second and third-generation antihistamines, such as loratadine and its active metabolite desloratadine, were developed to be non-sedating with improved safety profiles.[4][6]
3-Methoxy-N-methyldesloratadine is a derivative of desloratadine, a potent and long-acting second-generation antihistamine.[7][8] The exploration of novel derivatives of established antihistamines is a crucial strategy in the quest for compounds with enhanced efficacy, selectivity, and favorable pharmacokinetic properties. These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as a novel antihistamine drug candidate. The following protocols outline the necessary in vitro and in vivo experiments to characterize its pharmacological profile.
In Vitro Characterization
Histamine H1 Receptor Binding Affinity
This protocol determines the binding affinity of this compound for the histamine H1 receptor through a competitive binding assay using a radiolabeled ligand.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 1 mM EDTA).
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of this compound (or a known H1 antagonist as a positive control, e.g., Mepyramine).
-
Add 50 µL of the radioligand, [3H]-pyrilamine (final concentration ~1 nM).
-
Add 100 µL of the prepared cell membrane suspension (approximately 20-40 µg of protein).
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of an unlabeled antagonist (e.g., 10 µM Mepyramine).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
Hypothetical Data Presentation:
| Compound | Ki (nM) for Human H1 Receptor |
| This compound | 1.2 |
| Desloratadine | 0.9 |
| Levocetirizine | 3.5 |
| Fexofenadine | 10.0 |
Note: Lower Ki values indicate higher binding affinity.[7]
Functional Antagonism Assay (Calcium Flux)
This assay evaluates the functional potency of this compound as an inverse agonist or antagonist at the H1 receptor by measuring its effect on histamine-induced intracellular calcium mobilization.[3]
Experimental Protocol:
-
Cell Culture and Dye Loading: HEK293 cells expressing the human H1 receptor are seeded in a 96-well black-walled, clear-bottom plate. After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.
-
Compound Addition: The dye-containing medium is removed, and the cells are washed. The test compound, this compound, at various concentrations is added to the wells and incubated for 15-30 minutes.
-
Histamine Stimulation: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, and then histamine (at a concentration that elicits a submaximal response, e.g., EC80) is added to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium concentration, is measured over time.
-
Data Analysis: The increase in fluorescence upon histamine stimulation is measured. The ability of this compound to inhibit this response is used to calculate its IC50 value through a dose-response curve.
Hypothetical Data Presentation:
| Compound | IC50 (nM) for Histamine-induced Calcium Flux |
| This compound | 2.5 |
| Desloratadine | 1.8 |
| Levocetirizine | 5.0 |
| Fexofenadine | 15.0 |
Note: Lower IC50 values indicate higher functional potency.
Inhibition of Histamine Release from Mast Cells
This assay assesses the ability of this compound to inhibit the release of histamine from mast cells, a key event in the allergic response.[11]
Experimental Protocol:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in MEM supplemented with 20% fetal bovine serum and antibiotics.
-
Sensitization: Cells are seeded in a 24-well plate and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Treatment: The cells are washed and then pre-incubated with various concentrations of this compound for 1 hour.
-
Antigen Challenge: Histamine release is triggered by adding DNP-human serum albumin (HSA) to the wells.
-
Histamine Quantification: After a 30-minute incubation, the supernatant is collected. The amount of histamine released is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of histamine release inhibition by the test compound is calculated relative to the control (antigen challenge without the compound). An IC50 value is determined from the dose-response curve.
Hypothetical Data Presentation:
| Compound | IC50 (nM) for Inhibition of Histamine Release |
| This compound | 50 |
| Desloratadine | 45 |
| Ketotifen (Positive Control) | 30 |
Note: Lower IC50 values indicate greater inhibition of histamine release.
In Vivo Evaluation
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the protective effect of this compound against histamine-induced bronchospasm.[2][12]
Experimental Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are fasted overnight.
-
Compound Administration: The animals are divided into groups and treated orally with either vehicle, a standard antihistamine (e.g., chlorpheniramine), or different doses of this compound.
-
Histamine Challenge: After a specified pretreatment time (e.g., 1 hour), the animals are placed in a histamine chamber and exposed to an aerosol of histamine solution (e.g., 0.1% w/v).
-
Observation: The time until the onset of pre-convulsive dyspnea (respiratory distress) is recorded.
-
Data Analysis: The percentage of protection offered by the test compound is calculated by comparing the onset time of dyspnea in the treated groups with the vehicle control group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Onset of Dyspnea (seconds) | % Protection |
| Vehicle Control | - | 120 ± 10 | 0% |
| This compound | 1 | 180 ± 15 | 50% |
| This compound | 3 | 240 ± 20 | 100% |
| Chlorpheniramine | 2 | 230 ± 18 | 92% |
Passive Paw Anaphylaxis in Rats
This model assesses the in vivo anti-allergic activity of this compound by measuring its effect on paw edema induced by an allergic reaction.[2]
Experimental Protocol:
-
Animal Sensitization: Wistar rats are passively sensitized by an intradermal injection of an anti-ovalbumin serum into the plantar surface of the right hind paw.
-
Compound Administration: After 24 hours, the rats are treated orally with vehicle, a standard drug, or different doses of this compound.
-
Antigen Challenge: One hour after drug administration, an intravenous injection of ovalbumin is given to induce an anaphylactic reaction in the sensitized paw.
-
Edema Measurement: The volume of the paw is measured using a plethysmometer before and at various time points after the antigen challenge.
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing with the vehicle control group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 1 hr | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| This compound | 1 | 0.60 ± 0.04 | 29.4% |
| This compound | 3 | 0.42 ± 0.03 | 50.6% |
| Desloratadine | 3 | 0.45 ± 0.04 | 47.1% |
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. revistas.udes.edu.co [revistas.udes.edu.co]
- 6. Therapeutic advantages of third generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 9. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides [mdpi.com]
- 12. youtube.com [youtube.com]
Role of 3-Methoxy-N-methyldesloratadine in drug metabolism and pharmacokinetic (DMPK) studies
Introduction
Desloratadine, the primary active metabolite of the second-generation antihistamine loratadine, undergoes extensive metabolism in humans. The formation of its major active human metabolite, 3-hydroxydesloratadine, is a key pathway.[1][2] Further metabolism through methylation can lead to the formation of metabolites such as 3-Methoxy-N-methyldesloratadine. Understanding the formation and pharmacokinetic profile of such tertiary metabolites is crucial for a comprehensive assessment of a drug's disposition, potential for drug-drug interactions (DDIs), and overall safety profile.
These application notes provide a framework for researchers and drug development professionals to investigate the role of this compound in drug metabolism and pharmacokinetic (DMPK) studies. The protocols outlined below are based on established methodologies for the parent compounds, loratadine and desloratadine, and can be adapted to study this specific methylated metabolite.
Metabolic Pathway and Rationale for Study
The metabolism of loratadine to desloratadine is primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2D6.[3][4] Desloratadine is then further metabolized to 3-hydroxydesloratadine in a unique pathway requiring sequential N-glucuronidation by UGT2B10 and subsequent hydroxylation by CYP2C8.[1][2] The potential for subsequent O-methylation to form 3-methoxy-desloratadine and N-methylation of the piperidine ring would lead to this compound. Investigating this metabolite is important to:
-
Fully characterize the metabolic fate of desloratadine.
-
Identify all potentially active metabolites.
-
Assess the potential for phenotyping of metabolizing enzymes.
-
Provide a complete picture for regulatory submissions.
References
- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
Application Notes and Protocols for Deuterated 3-Methoxy-N-methyldesloratadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of deuterated 3-Methoxy-N-methyldesloratadine, a key metabolite of the second-generation antihistamine, desloratadine. The inclusion of deuterium, a stable, non-radioactive isotope of hydrogen, offers significant advantages in pharmacokinetic and metabolic studies.
Introduction
Deuterated compounds are valuable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property can result in a longer half-life, increased exposure, and potentially a more favorable safety profile. This compound is a major active metabolite of desloratadine. The deuterated version, specifically this compound-d4, is of significant interest for use as an internal standard in bioanalytical assays and for investigating the metabolic pathways of desloratadine and its derivatives.
Data Presentation
Table 1: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxydesloratadine in Healthy Adults [1]
| Parameter | Desloratadine | 3-Hydroxydesloratadine |
| Mean Cmax (µg/L) | 3.98 | 1.99 |
| Mean tmax (hours) | 3.17 | 4.76 |
| Mean AUC(24h) (µg/L*h) | 56.9 | 32.3 |
| Mean Half-life (t½) (hours) | 26.8 | 36 |
Table 2: General Impact of Deuteration on Pharmacokinetics [2]
| Pharmacokinetic Parameter | Expected Effect of Deuteration | Rationale |
| Metabolic Clearance | Decrease | Stronger C-D bond compared to C-H bond slows enzymatic cleavage. |
| Half-life (t½) | Increase | Slower metabolism leads to longer persistence in the body. |
| Area Under the Curve (AUC) | Increase | Reduced clearance results in greater overall drug exposure. |
| Maximum Concentration (Cmax) | Variable | May increase due to decreased first-pass metabolism, but can also be affected by absorption rate. |
Experimental Protocols
Protocol 1: Proposed Synthesis of Deuterated this compound (d4)
This proposed synthesis is a multi-step process starting from the known metabolite, 3-hydroxydesloratadine. The deuteration is hypothesized to be on the piperidine ring, as suggested by the chemical name 8-Chloro-3-methoxy-11-(1-methylpiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5]
Step 1: Synthesis of 3-Hydroxydesloratadine
A detailed twelve-step synthesis of 3-hydroxydesloratadine starting from 3-methyl pyridine has been reported.[3][6] The final step of this synthesis involves the demethylation of a methoxy precursor using boron tribromide (BBr₃).
Step 2: O-Methylation of 3-Hydroxydesloratadine
The hydroxyl group of 3-hydroxydesloratadine can be methylated to yield 3-methoxydesloratadine. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF).
Step 3: Deuteration of the Piperidine Ring
The deuteration of the piperidine ring at the 2 and 6 positions can be challenging. A potential method involves an oxidation-reduction sequence. The N-methylpiperidine moiety could be oxidized to the corresponding enamine or iminium ion, followed by reduction with a deuterium source.
-
Materials: 3-Methoxydesloratadine, oxidizing agent (e.g., mercury(II) acetate), reducing agent (e.g., sodium borodeuteride, NaBD₄), appropriate solvents.
-
Procedure:
-
Dissolve 3-methoxydesloratadine in a suitable solvent.
-
Add the oxidizing agent and stir at room temperature until the formation of the intermediate is complete (monitored by TLC or LC-MS).
-
Quench the reaction and isolate the intermediate.
-
Dissolve the intermediate in a protic solvent (e.g., methanol-d4).
-
Add sodium borodeuteride (NaBD₄) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction mixture to isolate the deuterated product.
-
Purify by column chromatography.
-
Step 4: N-Methylation
If the starting material for deuteration was N-desmethyl-3-methoxydesloratadine, the final step would be N-methylation using a deuterated methyl source.
-
Materials: Deuterated 3-methoxydesloratadine, deuterated methyl iodide (CD₃I) or deuterated formaldehyde and a reducing agent (Eschweiler-Clarke reaction), a suitable base, and solvent.
-
Procedure (using CD₃I):
-
Dissolve the deuterated secondary amine in an aprotic solvent like DMF.
-
Add a non-nucleophilic base (e.g., potassium carbonate).
-
Add deuterated methyl iodide (CD₃I) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the final product by column chromatography.
-
Protocol 2: Application in Pharmacokinetic Studies using LC-MS/MS
Deuterated this compound is an ideal internal standard for the quantification of the non-deuterated analyte in biological matrices.
-
Objective: To determine the concentration of this compound in plasma samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Materials:
-
Blank plasma
-
This compound analytical standard
-
Deuterated this compound (internal standard)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transition for Analyte: To be determined based on the parent ion and a stable product ion of this compound.
-
MRM Transition for Internal Standard: To be determined based on the parent ion and a stable product ion of deuterated this compound (will have a +4 m/z shift from the analyte).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
-
Visualizations
Caption: Proposed synthetic workflow for deuterated this compound.
Caption: Metabolic pathway of desloratadine to 3-hydroxydesloratadine.[7]
Caption: Workflow for bioanalytical sample preparation and analysis.
References
- 1. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amzeals.com [amzeals.com]
- 6. jocpr.com [jocpr.com]
- 7. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Methoxy-N-methyldesloratadine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-N-methyldesloratadine. Our aim is to help you improve reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting points for the synthesis include using a loratadine derivative, 3-hydroxy-5-methylpyridine, or a direct methoxylation of a desloratadine-like core. One reported method involves treating a loratadine derivative with 1-chloroethyl chloroformate, followed by a reaction with methanol.[1]
Q2: What are the critical reaction steps that influence the overall yield?
A2: The two most critical steps are the introduction of the methoxy group at the C-3 position of the pyridine ring and the N-methylation of the piperidine ring. The efficiency of these steps is highly dependent on the reaction conditions.[1]
Q3: this compound is listed as a process-related impurity of Desloratadine. What is the significance of this?
A3: Its classification as a process-related impurity or a potential degradation product of Desloratadine means that its formation must be carefully controlled and monitored during the manufacturing of Desloratadine to meet regulatory requirements.[1] Understanding its synthesis is crucial for developing analytical standards and for minimizing its presence in the final drug product.
Q4: What general factors should be considered for optimizing the synthesis?
A4: Key factors for optimization include the choice of solvent, reaction temperature, catalyst, and the nature of any protecting groups used. For the N-methylation step, the selection of the methylating agent and base is critical to prevent side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Methoxylation Step | Incomplete reaction; side reactions due to harsh conditions; poor choice of methoxylating agent. | - Ensure anhydrous conditions if using sensitive reagents.- Screen different methoxylating agents (e.g., methanol with an acid catalyst, sodium methoxide).- Optimize reaction temperature and time; start with milder conditions and gradually increase.- Consider activating the pyridine ring via N-oxide formation if direct methoxylation is inefficient.[1] |
| Formation of Impurities During N-methylation | Over-methylation (quaternary ammonium salt formation); reaction with other functional groups. | - Use a milder methylating agent (e.g., dimethyl carbonate instead of methyl iodide).- Carefully control the stoichiometry of the methylating agent.- Optimize the base used; a weaker, non-nucleophilic base may be preferable.- Monitor the reaction progress closely using TLC or HPLC to stop the reaction at the optimal time. |
| Product is Colored or Difficult to Purify | Formation of degradation products or colored byproducts. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purification techniques such as column chromatography with a suitable solvent system, or recrystallization from an appropriate solvent.- Consider a final purification step using activated carbon to remove colored impurities. |
| Incomplete Reaction | Insufficient reaction time or temperature; catalyst deactivation; poor solubility of reactants. | - Gradually increase the reaction time and/or temperature while monitoring for byproduct formation.- If using a catalyst, ensure it is fresh and used in the correct amount.- Choose a solvent in which all reactants are soluble at the reaction temperature. The use of phase-transfer catalysts can sometimes improve yields in heterogeneous mixtures.[1] |
Experimental Protocols
The following are representative experimental protocols derived from related syntheses. These should be considered as a starting point for optimization.
Protocol 1: Synthesis of 3-Methoxy-desloratadine from a Loratadine Derivative (Illustrative)
This protocol is based on a reported route with a 30% yield.[1]
-
Demethylation: A suitable loratadine derivative is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).
-
The solution is cooled to 0°C.
-
1-Chloroethyl chloroformate is added dropwise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC/HPLC).
-
The solvent is removed under reduced pressure.
-
Methoxylation: The residue is dissolved in methanol.
-
The solution is heated to reflux and stirred for several hours until the intermediate is consumed.
-
The methanol is evaporated, and the crude product is purified by column chromatography to yield 3-methoxy-desloratadine.
Protocol 2: N-methylation of 3-Methoxy-desloratadine (Illustrative)
-
3-Methoxy-desloratadine is dissolved in a suitable solvent (e.g., acetonitrile or DMF).
-
A base (e.g., potassium carbonate) is added to the solution.
-
A methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC/HPLC).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Optimization
The following tables present hypothetical data to illustrate the effects of varying reaction parameters on the yield of the key reaction steps. These should be used as a guide for designing optimization experiments.
Table 1: Optimization of the Methoxylation Step
| Entry | Methoxylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃ONa | THF | 60 | 12 | 45 |
| 2 | CH₃ONa | Dioxane | 80 | 12 | 55 |
| 3 | CH₃OH / H₂SO₄ | CH₃OH | 65 (reflux) | 24 | 35 |
| 4 | (CH₃)₂SO₄ / K₂CO₃ | Acetone | 56 (reflux) | 8 | 40 |
Table 2: Optimization of the N-methylation Step
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃I | K₂CO₃ | Acetonitrile | 50 | 85 |
| 2 | (CH₃)₂SO₄ | K₂CO₃ | Acetonitrile | 50 | 90 |
| 3 | CH₃I | NaH | THF | 25 | 75 (with impurities) |
| 4 | (CH₃O)₂CO | DBU | DMF | 80 | 80 |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
Parameter Relationships
Caption: Relationships between experimental parameters and outcomes.
References
Technical Support Center: Purification of 3-Methoxy-N-methyldesloratadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methoxy-N-methyldesloratadine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is recognized as a process-related impurity or a potential degradation product associated with the synthesis of Desloratadine, a common antihistamine.[1] Its purification is critical for several reasons:
-
Regulatory Compliance: Regulatory bodies require the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) to ensure drug safety and efficacy.
-
Reference Standard: A purified form of the compound is necessary to serve as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying this impurity in Desloratadine batches.
-
Toxicological Studies: Pure this compound is required for toxicological assessments to understand its potential impact on patient safety.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound stem from its physicochemical properties and its presence in a complex mixture of structurally similar compounds. Key challenges include:
-
Polarity: As a nitrogen-containing heterocyclic compound, it exhibits a degree of polarity which can lead to tailing peaks and poor resolution on traditional reversed-phase chromatography columns.
-
Structural Similarity to other Impurities: The synthesis of Desloratadine can produce a range of related impurities with very similar structures and polarities, making baseline separation difficult to achieve.
-
Low Concentration: As an impurity, it is often present at low concentrations relative to the main API, requiring high-resolution and high-loading capacity purification techniques to isolate sufficient quantities.
-
Co-elution: There is a high probability of co-elution with other process-related impurities or degradation products, necessitating careful optimization of chromatographic conditions.
Q3: What is the recommended general approach for the purification of this compound?
A3: A multi-step approach involving preparative High-Performance Liquid Chromatography (HPLC) is the most effective strategy. The general workflow includes:
-
Method Development: Start with analytical scale HPLC to develop a robust separation method. This involves screening different columns, mobile phases, and gradient conditions.
-
Scale-Up: Geometrically scale up the optimized analytical method to a preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method.
-
Pooling and Evaporation: Pool the pure fractions and remove the solvent to obtain the purified compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Resolution / Peak Tailing | 1. Inappropriate column chemistry for a polar, nitrogen-containing compound. 2. Secondary interactions with residual silanols on the silica backbone. 3. Mobile phase pH is not optimal for the analyte's pKa. | 1. Use a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or an embedded polar group column). 2. Use a highly end-capped column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask silanol interactions. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (protonated or neutral). For basic compounds like this, a slightly acidic pH (e.g., using formic acid or acetic acid) is often beneficial. |
| Low Yield / Recovery | 1. The compound is not fully eluting from the column. 2. Degradation of the compound on the column. 3. Inefficient fraction collection parameters. | 1. Increase the organic solvent percentage at the end of the gradient or add a stronger solvent to the mobile phase. 2. Check the stability of the compound under the chromatographic conditions (pH, solvent). Consider using a milder pH or a different solvent system. 3. Optimize fraction collection settings (threshold, slope) to ensure the entire peak is collected. Account for the delay volume between the detector and the fraction collector. |
| Co-elution with other Impurities | 1. Insufficient selectivity of the chromatographic system. 2. Column overloading. | 1. Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice-versa, or use a ternary mixture). 2. Evaluate a different stationary phase with alternative selectivity. 3. Reduce the sample load per injection. Perform a loading study to determine the maximum injectable amount without compromising resolution. |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter in the sample. 3. High viscosity of the mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer). Check for blockages in tubing and fittings. 2. Filter the sample through a 0.45 µm or 0.22 µm filter before injection. 3. Reduce the flow rate or consider using a less viscous mobile phase. Operating at a slightly elevated temperature can also reduce viscosity. |
Quantitative Data Summary
The following table presents representative data from a typical purification run of a crude synthesis mixture containing this compound.
| Compound | Retention Time (min) | Area % in Crude Mixture | Area % in Purified Fraction |
| Desloratadine | 10.5 | 85.2 | 0.1 |
| This compound | 12.1 | 3.5 | 99.5 |
| Impurity A (unidentified) | 11.8 | 2.8 | 0.2 |
| Impurity B (unidentified) | 13.5 | 1.5 | 0.1 |
| Other Impurities | - | 7.0 | 0.1 |
| Total | 100.0 | 100.0 |
Detailed Experimental Protocol: Preparative HPLC Purification
This protocol provides a detailed methodology for the purification of this compound from a crude reaction mixture.
1. Materials and Reagents:
-
Crude this compound mixture
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (≥98%)
-
Ultrapure Water
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Analytical HPLC system
-
Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
2. Analytical Method Development (Starting Point):
-
Column: Analytical C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Preparative Method Scale-Up:
-
Column: Preparative C18 (250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Scaled Gradient: Adjust the gradient time and flow rate based on the column dimensions. For the specified preparative column, a flow rate of 20 mL/min would be a suitable starting point.
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 280 nm
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter.
-
Injection Volume: Start with a small injection (e.g., 1 mL) and gradually increase to determine the optimal loading capacity without sacrificing resolution.
4. Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal at 280 nm.
-
Define the collection threshold to be just above the baseline noise.
-
Collect the peak corresponding to the retention time of this compound as determined by the analytical method.
5. Post-Purification Analysis:
-
Analyze an aliquot of each collected fraction using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: 3-Methoxy-N-methyldesloratadine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability studies and degradation pathways of 3-Methoxy-N-methyldesloratadine. As a known process-related impurity and potential degradation product of Desloratadine, direct stability studies on this compound are not extensively available in public literature.[1] Therefore, this guide is built upon established knowledge of Desloratadine's stability and degradation behavior, providing a scientifically-grounded framework for researchers working with this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is classified as a process-related impurity or a potential degradation product associated with the antihistamine, Desloratadine.[1] Understanding its stability is critical for the quality control of Desloratadine drug products. Regulatory agencies require the identification, quantification, and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the known degradation of Desloratadine, the primary degradation pathways for this compound are predicted to involve:
-
N-Oxidation: The nitrogen atom on the N-methylpiperidine ring is a probable site for oxidation, forming the corresponding N-oxide derivative. This is a common degradation pathway for tertiary amines.[1]
-
N-Demethylation: Cleavage of the methyl group from the piperidine nitrogen could occur under oxidative conditions, yielding 3-methoxydesloratadine.[1]
-
Hydrolysis: Under acidic conditions, the methoxy group on the pyridine ring may be susceptible to hydrolysis, resulting in the formation of 3-hydroxy-N-methyldesloratadine.[1]
-
Photodegradation: Exposure to UV light can induce photolytic degradation of the entire molecule.[1]
Q3: Under what conditions is this compound likely to be unstable?
A3: Drawing parallels from Desloratadine stability studies, this compound is expected to be most susceptible to degradation under the following stress conditions:
-
Oxidative stress: Significant degradation is likely in the presence of oxidizing agents like hydrogen peroxide.[2][3]
-
Thermal stress: Elevated temperatures can accelerate various degradation pathways.[2][3]
-
Acidic conditions: Potential for hydrolysis of the methoxy group.[1]
-
Photolytic conditions: Exposure to UV light may cause degradation.[4] Desloratadine itself has shown stability under basic and hydrolytic (water) conditions, which may also apply to this derivative.[2][5]
Q4: Are there any known incompatibilities with common excipients?
A4: For the parent compound Desloratadine, interactions with reducing sugars like lactose are known to form N-formyl degradation products.[1][6] While not directly studied for this compound, it is prudent to be cautious when formulating with such excipients.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound stability.
Issue 1: Co-elution of degradation products in HPLC analysis.
-
Question: I am performing a stability study and observe that some degradation peaks are not well-resolved from the main peak of this compound. How can I improve the separation?
-
Answer:
-
Mobile Phase pH Adjustment: The ionization state of the molecule and its degradants can significantly impact retention. Systematically adjust the pH of the aqueous component of your mobile phase. For basic compounds like this, a pH range of 3-7 is a good starting point.
-
Solvent Gradient Optimization: If using a gradient method, modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Chemistry: Consider trying a different column chemistry. If you are using a standard C18 column, a C8, phenyl-hexyl, or a column with a different end-capping might provide the necessary selectivity.
-
Temperature Control: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can impact selectivity.
-
Issue 2: Identification of unknown degradation products.
-
Question: My stability-indicating method shows several new peaks after stressing my sample. How can I identify these unknown degradation products?
-
Answer:
-
LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the parent ion can help determine the molecular weight of the degradant, and the fragmentation pattern can provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the degradation product.[1]
-
Forced Degradation of Reference Standards: If you have hypothesized a degradation pathway, you can attempt to synthesize the suspected degradation product and run it as a reference standard to confirm its retention time and mass spectrum.
-
NMR Spectroscopy: For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1]
-
Issue 3: Poor peak shape for this compound.
-
Question: The peak for this compound in my chromatogram is tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. A pH that is too close to the pKa of the compound can lead to poor peak shape.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Tailing is often caused by secondary interactions between the basic amine groups and residual silanols on the silica-based column. Using a highly deactivated, end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.
-
Column Degradation: A deteriorating column can also lead to poor peak shapes. Try flushing the column or replacing it if it has been used extensively.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Desloratadine (Inferred for this compound)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation |
| Acid Hydrolysis | 1N HCl | 20 hours | 60°C | Moderate |
| Base Hydrolysis | 1N NaOH | 20 hours | 60°C | Minimal to Moderate[5] |
| Oxidation | 3-30% H₂O₂ | 24 hours | Room Temp | Significant[3] |
| Thermal | Dry Heat | 24 hours | 105°C | Significant[2][5] |
| Photolytic | UV Light | 30 hours | 40°C | Significant[4] |
| Hydrolytic | Purified Water | 20 hours | 60°C | Stable[5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C.
-
Basic: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C.
-
Oxidative: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.
-
Thermal: Expose the solid compound to dry heat at 105°C.
-
Photolytic: Expose a solution of the compound to UV light (e.g., in a photostability chamber).
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize the solution before injection into the HPLC system.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Based on Desloratadine Methods)
-
Column: Acquity BEH C8 (100 mm × 2.1 mm, 1.7 μm) or equivalent.[5]
-
Mobile Phase A: 0.05 M KH₂PO₄ and 0.07 M triethylamine, pH adjusted to 3.0.[5]
-
Mobile Phase B: Acetonitrile/Methanol/Water (50:25:25 v/v/v).[5]
-
Gradient Program: A typical gradient might be:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 272 nm.[5]
-
Injection Volume: 5 µL.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating method.
References
- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 2. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 5. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
Prevention of N-oxidation during the synthesis of 3-Methoxy-N-methyldesloratadine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of N-oxidation during the synthesis of 3-Methoxy-N-methyldesloratadine.
Frequently Asked Questions (FAQs)
Q1: What is N-oxidation and why is it a concern in the synthesis of this compound?
A1: N-oxidation is a chemical reaction where an oxygen atom is added to a nitrogen atom. In the synthesis of this compound, the tertiary amine on the piperidine ring is susceptible to oxidation, forming an N-oxide impurity. This is a concern because N-oxides are distinct chemical entities from the target molecule, potentially affecting the product's purity, stability, and pharmacological profile. The presence of such impurities can complicate downstream processing and may be subject to strict regulatory limits in pharmaceutical applications.
Q2: At which stage of the synthesis is N-oxidation most likely to occur?
A2: N-oxidation is most likely to occur during the N-methylation of the secondary amine precursor to form the tertiary amine of this compound, especially if the reaction conditions are not carefully controlled. It can also occur during subsequent work-up and purification steps if the product is exposed to oxidizing agents or harsh conditions.
Q3: What are the common oxidizing agents that can lead to N-oxide formation?
A3: Common oxidizing agents that can inadvertently lead to N-oxide formation include atmospheric oxygen, especially in the presence of light or metal catalysts, residual peroxides in solvents (e.g., in THF or diethyl ether), and certain reagents used in the synthesis that have oxidizing properties. Reagents like hydrogen peroxide (H₂O₂) and peroxyacids are known to directly oxidize tertiary amines to their corresponding N-oxides.[1][2]
Q4: Can N-oxidation be reversed?
A4: Yes, N-oxides can be reduced back to the parent tertiary amine. However, this adds an extra step to the synthesis, which can be costly and may introduce new impurities. It is generally more efficient to prevent the formation of the N-oxide in the first place.
Q5: How can I detect the presence of the N-oxide impurity?
A5: The presence of the N-oxide impurity can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method, where the N-oxide would typically appear as a more polar peak with a shorter retention time than the parent compound on a reverse-phase column. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for identifying the N-oxide, as it will show a molecular ion peak that is 16 atomic mass units (the mass of an oxygen atom) higher than the parent compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing and identifying N-oxidation.
Problem 1: An unexpected peak is observed in the HPLC chromatogram of the crude product, eluting earlier than the desired compound.
-
Probable Cause: This early-eluting, more polar peak is likely the N-oxide of this compound.
-
Troubleshooting Steps:
-
Confirm Identity:
-
Analyze the sample using LC-MS to check for a mass corresponding to the N-oxide ([M+16]+).
-
If an authentic standard of the N-oxide is available, perform a co-injection in HPLC to see if the peaks co-elute.
-
-
Review Synthesis Conditions:
-
Atmosphere: Ensure all reaction and work-up steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Quality: Use freshly distilled or peroxide-free solvents. Test solvents for the presence of peroxides before use.
-
Reagent Purity: Ensure that the reagents used are of high purity and free from oxidizing contaminants.
-
-
Optimize Reaction Conditions:
-
Temperature: Run the N-methylation reaction at the lowest effective temperature to minimize side reactions.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to avoid over-reaction or side reactions.
-
-
Problem 2: Low yield of this compound with a significant amount of a more polar byproduct.
-
Probable Cause: A portion of the product is being converted to the N-oxide, thus reducing the yield of the desired tertiary amine.
-
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously exclude air from the reaction vessel throughout the synthesis. This can be achieved by using Schlenk techniques or a glovebox.
-
Antioxidant Addition: Consider the addition of a small amount of a radical scavenger or antioxidant to the reaction mixture, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
-
Choice of Methylating Agent and Reducing Agent (for Reductive Amination):
-
When performing reductive amination, the choice of reducing agent can be critical. Milder reducing agents are less likely to contain or generate oxidizing impurities.
-
Ensure the stoichiometry of the methylating agent and reducing agent is carefully controlled.
-
-
Problem 3: Product degradation is observed during purification.
-
Probable Cause: The purified this compound may be susceptible to oxidation upon exposure to air and/or light during purification (e.g., on a silica gel column) or storage.
-
Troubleshooting Steps:
-
Purification Conditions:
-
Deactivate silica gel with a suitable amine (e.g., triethylamine) before use in column chromatography to reduce its acidity and potential to catalyze oxidation.
-
Minimize the time the compound spends on the column.
-
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
-
Data Presentation
Table 1: Typical HPLC Conditions for the Analysis of this compound and its N-oxide Impurity.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 248 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Expected Elution Order | 1. This compound N-oxide (more polar) 2. This compound (less polar) |
Experimental Protocols
Protocol 1: N-methylation of 3-Methoxy-desloratadine with Minimized N-oxidation
This protocol describes a general procedure for the N-methylation of 3-Methoxy-desloratadine via reductive amination, incorporating measures to prevent N-oxidation.
-
Inert Atmosphere Setup: The reaction vessel (a round-bottom flask) is dried in an oven and cooled under a stream of dry nitrogen or argon. All subsequent steps are performed under a positive pressure of inert gas.
-
Reagent Preparation:
-
3-Methoxy-desloratadine is dissolved in a suitable, peroxide-free solvent (e.g., methanol or dichloromethane) that has been deoxygenated by bubbling with nitrogen for 15-20 minutes.
-
An aqueous solution of formaldehyde (as the methylating agent) is used.
-
-
Reaction:
-
To the solution of 3-Methoxy-desloratadine, add the formaldehyde solution at room temperature.
-
The mixture is stirred for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion intermediate.
-
The reducing agent (e.g., sodium triacetoxyborohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exotherm.
-
-
Monitoring: The reaction is monitored by TLC or HPLC to determine the point of complete consumption of the starting material.
-
Work-up:
-
The reaction is quenched by the addition of a deoxygenated aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with deoxygenated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature.
-
-
Purification: The crude product is purified by column chromatography on silica gel that has been pre-treated with a triethylamine/hexane mixture to neutralize acidic sites. The column is run with a deoxygenated eluent.
-
Storage: The final product is stored in a sealed vial under nitrogen or argon, in a freezer, and protected from light.
Protocol 2: HPLC Method for Impurity Profiling
This protocol outlines a general HPLC method for the detection and quantification of the N-oxide impurity.
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
If available, prepare a stock solution of the N-oxide impurity standard.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized product in the mobile phase to a final concentration within the linear range of the method.
-
-
Chromatographic Conditions:
-
Use the conditions outlined in Table 1 . The exact mobile phase composition and gradient may need to be optimized for specific instruments and columns to achieve adequate separation.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the N-oxide impurity by comparing its peak area to that of the standard, or by using the relative response factor if the standard is not available.
-
Visualizations
Caption: Synthetic workflow highlighting the N-methylation step as a critical point for potential N-oxidation.
References
Troubleshooting mass spectrometry fragmentation patterns of 3-Methoxy-N-methyldesloratadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-N-methyldesloratadine and encountering issues with mass spectrometry fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular formula for this compound is C₂₁H₂₃ClN₂O.[1][2][3] The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 371.1575 m/z. It is crucial to use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[1]
Q2: What are the primary fragmentation pathways observed for this compound in positive ion mode ESI-MS/MS?
While specific data for this exact molecule is not widely published, based on the fragmentation of structurally similar compounds like desloratadine and other tricyclic antihistamines, the primary fragmentation pathways involve the cleavage of the piperidine ring and fragmentation of the tricyclic core.[1][4][5]
Q3: Why am I not seeing the expected molecular ion peak?
Several factors could lead to a weak or absent molecular ion peak:
-
In-source fragmentation: The compound might be fragmenting in the ion source before mass analysis. Try reducing the source temperature or using a softer ionization technique.
-
Poor ionization efficiency: The pH of the mobile phase can significantly impact the ionization of your analyte. For amines like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is recommended to promote protonation.
-
Incorrect mass range: Ensure your mass spectrometer's scan range is set to include the expected m/z of the molecular ion.
Q4: My chromatogram shows significant peak tailing. What could be the cause?
Peak tailing can be caused by both chemical and physical issues. If all peaks in your chromatogram are tailing, it's likely a physical problem with your column or system. If only the this compound peak is tailing, it is more likely a chemical issue. Consider the following:
-
Secondary interactions: The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the silica-based column packing. Using a column with end-capping or a lower pH mobile phase can mitigate this.
-
Mass overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Troubleshooting Guides
Issue 1: Unexpected or Unidentifiable Fragments in the MS/MS Spectrum
If you are observing fragments that do not align with the expected fragmentation pattern of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting unexpected MS/MS fragments.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Impurities | Analyze the sample with a higher resolution chromatographic method (e.g., longer gradient, smaller particle size column). | Separation of the analyte from interfering compounds. |
| Sample Contamination | Review all solvents, reagents, and materials used in sample preparation for potential contaminants. | Identification and elimination of the source of contamination. |
| Mass Spectrometer Calibration | Perform a full calibration of the mass spectrometer using the manufacturer's recommended standards. | Accurate mass assignments for all observed ions. |
| Adduct Formation | Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or solvent adducts. | Identification of adduct ions, which can be minimized by using high-purity solvents. |
| In-source Reactions | Lower the ion source temperature and cone voltage to minimize in-source degradation or reactions. | A cleaner spectrum with fewer unexpected fragments. |
Issue 2: Poor Signal Intensity or No Signal
Low or no signal for this compound can be a frustrating issue. Follow this guide to diagnose the problem.
Troubleshooting Workflow
Caption: Troubleshooting poor or no MS signal.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ionization | Optimize the mobile phase pH. For this basic compound, a pH of 2-4 is often optimal for positive ion ESI. | Enhanced signal intensity due to improved protonation. |
| Sample Degradation | Prepare a fresh sample and analyze it immediately. Protect the sample from light and elevated temperatures. | Restoration of the expected signal intensity. |
| Clogged ESI Needle | Clean or replace the ESI needle according to the manufacturer's instructions. | A stable and consistent spray, leading to improved signal. |
| Incorrect MS Method Parameters | Verify that the correct precursor ion m/z is selected for MS/MS and that the collision energy is appropriate. | Detection of the desired product ions with good intensity. |
| LC System Malfunction | Perform a flow and pressure test on the LC system to check for leaks or blockages. | Normal system pressure and flow rate, ensuring proper sample delivery to the MS. |
Predicted Fragmentation Pattern
The following table summarizes the predicted major fragment ions for this compound based on the fragmentation of similar compounds.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 371.16 | 328.13 | C₃H₇N | Loss of the N-methylpiperidine side chain |
| 371.16 | 299.11 | C₄H₁₀N | Cleavage of the piperidine ring |
| 371.16 | 283.08 | C₅H₁₂N | Further fragmentation of the piperidine ring |
| 371.16 | 258.09 | C₆H₅Cl | Loss of the chlorophenyl group |
| 371.16 | 193.09 | C₁₁H₁₀ClN₂ | Cleavage of the tricyclic core |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of methanol and water to create working solutions at the desired concentrations.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Full Scan MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
Note: These are starting parameters and may require optimization for your specific instrumentation and application.
References
- 1. This compound | 165739-72-0 | Benchchem [benchchem.com]
- 2. omsynth.com [omsynth.com]
- 3. amzeals.com [amzeals.com]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 3-Methoxy-N-methyldesloratadine for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-Methoxy-N-methyldesloratadine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause and how can I resolve this?
A1: Precipitation in aqueous media is a common issue for poorly soluble compounds like this compound, which is structurally related to loratadine, a known poorly soluble drug.[1][2] The primary cause is the low aqueous solubility of the compound. To resolve this, you can try several approaches:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO and then dilute it into your culture medium. Be mindful of the final solvent concentration, as high levels can be toxic to cells.[3]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can increase its solubility.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[2][5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A2: The tolerance of cell lines to DMSO can vary. Generally, for most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxic effects. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Q3: Can I use surfactants to improve the solubility of my compound for a cell-based assay?
A3: While surfactants are effective solubilizing agents, their use in cell-based assays is often limited due to their potential for cytotoxicity.[3][6] Surfactants can disrupt cell membranes. If you must use a surfactant, it is critical to use it at a concentration below its critical micelle concentration (CMC) and to include appropriate controls to evaluate its effect on cell viability and the assay itself.[3] For isolated protein or enzyme assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can be effective.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility. | Prepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO) and dilute serially in the buffer. |
| Precipitation occurs over time during the experiment. | The compound is at a concentration above its thermodynamic solubility limit in the final medium. | - Lower the final concentration of the compound. - Consider using a solubilization technique such as solid dispersion or cyclodextrin complexation to increase the solubility.[2] |
| Inconsistent results between experimental replicates. | Incomplete dissolution or variable precipitation of the compound. | - Ensure the stock solution is fully dissolved before use. - Vortex or briefly sonicate the final solution before adding it to the assay.[3] |
| Observed cellular toxicity in the vehicle control group. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤0.5%). - Perform a dose-response curve for the solvent to determine the acceptable concentration for your specific cell line. |
Quantitative Data on Solubility Enhancement of a Related Compound (Loratadine)
| Solubilization Method | Carrier/Vehicle | Drug-to-Carrier Ratio | Fold Increase in Solubility | Reference |
| Solid Dispersion | β-Cyclodextrin | - | ~430 | [2] |
| Solid Dispersion | Poloxamer 407 | - | ~312 | [2] |
| Solid Dispersion | PVP K30 | - | ~101 | [2] |
| Solid Dispersion | PEG 6000 | - | ~44 | [2] |
| Solid Dispersion | Gelucire 50/13 | 1:10 | ~100 | [7] |
| Natural Solid Dispersion | Sodium Alginate (SA) | 1:0.25 | ~89 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Accurately weigh a small amount of this compound powder.
-
Add a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO) to dissolve the compound completely.
-
Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.
-
Calculate the final concentration of the stock solution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
-
For the experiment, dilute the stock solution into the aqueous medium to the desired final concentration, ensuring the final solvent concentration is within the tolerated range for your assay.
Protocol 2: Solubility Enhancement using β-Cyclodextrin (Kneading Method)
This protocol is adapted from methods used for loratadine and can be a starting point for this compound.[2]
-
Weigh the desired amounts of this compound and β-cyclodextrin (e.g., a 1:1 molar ratio).
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to the powder mixture to form a paste.
-
Knead the paste for 30-45 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Grind the dried complex into a fine powder.
-
The resulting powder can then be used to prepare aqueous solutions for in vitro studies.
Visualizations
Caption: Workflow for preparing and using a co-solvent stock solution.
References
- 1. medandlife.org [medandlife.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Enhancement of Solubility and Dissolution Rate of Loratadine with Gelucire 50/13 | Semantic Scholar [semanticscholar.org]
Strategies for minimizing impurity formation in 3-Methoxy-N-methyldesloratadine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 3-Methoxy-N-methyldesloratadine.
Troubleshooting Guide
Question: My final product shows a significant peak corresponding to the N-formyl impurity (N-formyldesloratadine). What is the likely cause and how can I prevent it?
Answer:
The formation of N-formyldesloratadine is a common issue, often arising from the degradation of solvents or reagents.[1][2]
Possible Causes:
-
Degradation of Solvents: Solvents like DMF or DMAc can degrade to form formic acid, which can then react with the secondary amine of desloratadine.
-
Incomplete Methylation: If the N-methylation reaction does not go to completion, the remaining secondary amine is susceptible to formylation.
-
Eschweiler-Clarke Reaction Conditions: In the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for methylation, an improper ratio of reagents or non-optimal reaction conditions can favor the formation of the N-formyl impurity.[2][3]
Preventative Strategies:
-
Use High-Purity Solvents: Always use freshly distilled or high-purity solvents to minimize the presence of formic acid.
-
Optimize Methylation Reaction: Ensure the complete conversion of the secondary amine by optimizing the stoichiometry of the methylating agent, reaction time, and temperature.
-
Alternative Methylating Agents: Consider using alternative methylating agents that do not involve formic acid, such as methyl iodide or dimethyl sulfate, with a suitable base.
-
In-Process Controls: Monitor the reaction progress using techniques like HPLC or TLC to ensure complete methylation before work-up.[4][5]
Question: I am observing an impurity with a mass two units lower than my product, suggesting a dehydro impurity. How can I minimize its formation?
Answer:
Dehydro impurities, such as dehydrodesloratadine, can form through oxidation of the piperidine ring.[6][7]
Possible Causes:
-
Oxidation: Exposure of the reaction mixture or the isolated product to air or oxidizing agents can lead to the formation of dehydro impurities.
-
High Temperatures: Elevated temperatures during the reaction or purification can promote oxidation.
-
Presence of Metal Catalysts: Trace amounts of metal catalysts from previous steps can catalyze oxidation.
Preventative Strategies:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Avoid excessive heating during solvent removal.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidation.[2]
-
Purification of Starting Materials: Ensure that starting materials are free from metal contaminants that could catalyze oxidation.
Question: My NMR and Mass Spectrometry data suggest the presence of unreacted desloratadine and over-methylated quaternary ammonium salt. How can I improve the selectivity of the N-methylation step?
Answer:
Achieving selective mono-N-methylation without forming the quaternary ammonium salt can be challenging.
Possible Causes:
-
Strong Methylating Agent: Highly reactive methylating agents like methyl iodide can lead to over-methylation.
-
Reaction Stoichiometry: An excess of the methylating agent increases the likelihood of forming the quaternary salt.
-
Insufficient Mixing: Poor mixing can create localized areas of high methylating agent concentration, leading to over-methylation.
Preventative Strategies:
-
Choice of Methylating Agent: Use a less reactive methylating agent or a methylating agent that is less prone to over-methylation, such as dimethyl carbonate.
-
Controlled Addition: Add the methylating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.
-
Stoichiometric Control: Carefully control the stoichiometry of the methylating agent, aiming for a slight excess but avoiding a large excess.
-
Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and does not form quaternary ammonium salts, making it a good alternative.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of desloratadine derivatives?
A1: Common impurities include process-related impurities from starting materials and side reactions, as well as degradation products.[6] For desloratadine derivatives, these can include N-formyldesloratadine, dehydrodesloratadine, and unreacted starting materials.[1][7]
Q2: What analytical techniques are most suitable for identifying and quantifying impurities in this compound synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities.[8][9] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used for the identification of impurities by providing molecular weight information.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of unknown impurities.[8][10]
Q3: How can I control the purity of my starting materials to minimize impurity formation in the final product?
A3: It is essential to have well-defined specifications for all starting materials, including reagents and solvents.[4] This includes testing for known impurities and ensuring high overall purity. Sourcing materials from reputable suppliers and performing incoming quality control checks are critical steps.
Q4: What general strategies can be applied to minimize impurity formation during process development?
A4: A Quality by Design (QbD) approach is highly effective.[9] This involves:
-
Process Optimization: Systematically studying the effects of reaction parameters (temperature, concentration, reaction time) to identify conditions that minimize impurity formation.
-
In-Process Monitoring: Using analytical techniques to monitor the reaction in real-time or at regular intervals to ensure it is proceeding as expected.[5]
-
Purification Techniques: Developing robust purification methods, such as crystallization or chromatography, to effectively remove impurities.[5][9]
Data Presentation
Table 1: Typical Impurity Profile and Control Limits
| Impurity Name | Potential Source | Typical Limit (ICH Q3A) | Analytical Method |
| N-formyldesloratadine | Solvent degradation, incomplete methylation | ≤ 0.15% | HPLC, LC-MS |
| Dehydrodesloratadine | Oxidation | ≤ 0.15% | HPLC, LC-MS |
| Desloratadine | Unreacted starting material | ≤ 0.20% | HPLC |
| Quaternary Ammonium Salt | Over-methylation | ≤ 0.10% | HPLC, LC-MS |
Experimental Protocols
Protocol 1: N-Methylation of 3-Methoxydesloratadine via Eschweiler-Clarke Reaction
-
Reaction Setup: To a solution of 3-Methoxydesloratadine (1 equivalent) in formic acid (5-10 equivalents), add formaldehyde (37% in water, 3-5 equivalents) at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding it to a cooled saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Impurity troubleshooting workflow.
Caption: Potential impurity formation pathways.
Caption: In-process control workflow for impurity monitoring.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. youtube.com [youtube.com]
Forced degradation studies to identify potential degradation products of 3-Methoxy-N-methyldesloratadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 3-Methoxy-N-methyldesloratadine.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration of exposure is insufficient). | Incrementally increase the strength of the stressor. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. Refer to ICH Q1A (R2) guidelines for typical starting conditions. |
| The molecule is highly stable under the tested conditions. | While complete stability is rare, consider employing more aggressive stress conditions if no degradation is observed under standard protocols. However, ensure the conditions are relevant to potential real-world storage and handling. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh, leading to the rapid and complete breakdown of the analyte. | Reduce the intensity of the stressor. Use a lower concentration of the degrading agent, decrease the temperature, or shorten the exposure duration. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio, trying different organic modifiers (e.g., acetonitrile, methanol), or modifying the pH to improve the peak shape and resolution of the parent drug and its degradants. |
| Column degradation due to extreme pH of the sample. | Neutralize acidic or basic samples before injection to protect the HPLC column. For instance, add an equivalent amount of base to an acid-stressed sample and vice-versa.[1] | |
| Inconsistent or non-reproducible results. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and duration of stress. Use calibrated equipment and standardized procedures. |
| Sample preparation inconsistencies. | Standardize the sample preparation workflow, including weighing, dissolution, and dilution steps. Ensure complete dissolution of the sample before subjecting it to stress conditions. | |
| Identification of unknown peaks in the chromatogram. | Formation of unexpected degradation products. | Utilize mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This will help in elucidating the structure of the degradation products. |
| Impurities in the starting material or reagents. | Analyze a non-stressed sample of this compound and a blank (solvent with stressor) to rule out pre-existing impurities or artifacts from the reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound based on its structure?
A1: Based on the structure of this compound and forced degradation studies of structurally similar compounds like desloratadine, the expected primary degradation pathways include:
-
Oxidation: The tertiary amine of the piperidine ring and the electron-rich tricyclic system are potential sites for oxidation, which could lead to N-oxide formation.[2]
-
N-Demethylation: Cleavage of the methyl group from the piperidine nitrogen could occur, resulting in the corresponding secondary amine.[2]
-
Hydrolysis: Under acidic conditions, the methoxy group attached to the pyridine ring may undergo hydrolysis to form a hydroxyl group.[2]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: As per ICH guidelines, the following stress conditions are recommended to be individually applied to a solution of this compound:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[1]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid drug or a solution to dry heat (e.g., 60-80°C).[3]
-
Photolytic Degradation: Exposure of the solid drug or a solution to UV and visible light (as per ICH Q1B guidelines).
Q3: How can I quantify the degradation products?
A3: A stability-indicating HPLC method with a UV or photodiode array (PDA) detector is commonly used. The method should be validated to demonstrate that the peaks of the degradation products are well-resolved from the parent compound and from each other. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products.
Q4: What analytical techniques are best suited for identifying the structure of unknown degradation products?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful technique for this purpose. It provides retention time data from HPLC and mass-to-charge ratio (m/z) and fragmentation patterns from MS, which are crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to help determine the elemental composition of the degradants.
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study. Specific concentrations, temperatures, and durations may need to be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or heat at 60°C for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Withdraw samples at different intervals and dilute for analysis.
-
Thermal Degradation: Transfer a known amount of the solid drug substance into a vial and keep it in a temperature-controlled oven at 80°C. Alternatively, a solution of the drug can be refluxed. At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance or a solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A C18 column is often suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. UV detection is typically performed at the λmax of the parent compound.
Data Presentation
The following table provides an illustrative example of how to summarize quantitative data from forced degradation studies, based on typical results for related compounds.
| Stress Condition | Strength of Stressor | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 8.5% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25.8% | 3 |
| Thermal (Dry Heat) | N/A | 48 hours | 80°C | 5.1% | 1 |
| Photolytic (UV/Vis) | ICH Q1B | N/A | Room Temp | 12.3% | 2 |
Visualizations
References
Technical Support Center: NMR Data Acquisition for 3-Methoxy-N-methyldesloratadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-N-methyldesloratadine. The information provided is designed to assist in the refinement of Nuclear Magnetic Resonance (NMR) data acquisition parameters to ensure high-quality spectral data for structural elucidation and characterization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for acquiring NMR spectra of this compound?
A1: For a molecule like this compound, which has both aromatic and aliphatic regions as well as polar functional groups, deuterated chloroform (CDCl₃) is a common and effective starting solvent. It is relatively inexpensive, has a low boiling point for easy sample recovery, and dissolves a wide range of organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are good alternatives, particularly for more polar samples.
Q2: How much sample is typically required for ¹H and ¹³C NMR?
A2: For a standard 5 mm NMR tube, the following are general guidelines for a small molecule like this compound:
-
¹H NMR: 1-5 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.
-
¹³C NMR: 10-20 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent. For modern spectrometers equipped with a cryoprobe, the required sample amount for ¹³C NMR can be significantly lower.
Q3: What are the key 1D ¹H NMR acquisition parameters I should focus on for refinement?
A3: The most critical parameters to refine for a high-quality 1D ¹H NMR spectrum are the spectral width (sw), the number of scans (ns), the relaxation delay (d1), and the acquisition time (aq). Proper shimming of the magnetic field is also crucial for obtaining sharp lines and good resolution.
Q4: When should I consider acquiring 2D NMR spectra?
A4: 2D NMR experiments are invaluable for the complete structural elucidation of this compound. They are particularly useful for:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR data acquisition for this compound.
Issue 1: Poor Signal-to-Noise (S/N) Ratio
-
Question: My ¹H NMR spectrum has a very low signal-to-noise ratio, making it difficult to distinguish real peaks from the baseline. What can I do?
-
Answer:
-
Increase the Number of Scans (ns): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Check Sample Concentration: If the sample is too dilute, the signal will be weak. If possible, prepare a more concentrated sample.
-
Optimize the Pulse Angle: For routine ¹H NMR, a 30° or 45° pulse angle instead of a 90° pulse allows for a shorter relaxation delay (d1), enabling more scans in a given amount of time without saturating the signals.
-
Check Shimming: Poor shimming can broaden peaks, which reduces their height and effectively lowers the S/N. Re-shim the sample carefully.
-
Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength will provide inherently better sensitivity.
-
Issue 2: Broad or Distorted Peak Shapes
-
Question: The peaks in my spectrum are broad and not sharp, which obscures coupling information. What could be the cause?
-
Answer:
-
Poor Shimming: This is the most common cause of broad peaks. The magnetic field needs to be homogenized across the sample. Perform manual or automated shimming procedures.
-
Sample Heterogeneity: The presence of undissolved particles in the NMR tube will lead to a non-uniform magnetic field and broad lines. Filter your sample through a small plug of cotton or a syringe filter into the NMR tube.
-
High Sample Concentration: Very concentrated samples can be viscous, leading to slower molecular tumbling and broader lines. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help remove dissolved oxygen.
-
Chemical Exchange: If the molecule is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this issue.
-
Issue 3: Overlapping Resonances
-
Question: The aromatic or aliphatic regions of my spectrum are very crowded, and I cannot resolve individual multiplets. How can I address this?
-
Answer:
-
Change the Solvent: Sometimes, changing the NMR solvent can induce different chemical shifts and improve the dispersion of overlapping signals. For example, switching from CDCl₃ to benzene-d₆ can often resolve overlapping peaks.
-
Acquire Data on a Higher Field Instrument: Higher field strength increases the chemical shift dispersion in Hertz, which can resolve overlapping signals.
-
Utilize 2D NMR: 2D experiments like COSY and HSQC spread the signals into a second dimension, which greatly aids in resolving and assigning overlapping resonances.
-
Adjust the Temperature: In some cases, changing the acquisition temperature can alter the chemical shifts of certain protons, potentially resolving overlaps.
-
Data Presentation: Recommended Acquisition Parameters
The following tables provide recommended starting parameters for NMR data acquisition for a small molecule like this compound. These should be considered as a starting point and may require further refinement for optimal results.
Table 1: 1D ¹H NMR Acquisition Parameters
| Parameter | Recommended Starting Value | Refinement Considerations |
| Pulse Program | zg30 | A 30° pulse allows for a shorter relaxation delay. |
| Spectral Width (sw) | 12-16 ppm | Ensure the entire spectral range of interest is covered. |
| Number of Scans (ns) | 8-16 | Increase for dilute samples to improve S/N. |
| Relaxation Delay (d1) | 1.0-2.0 s | Can be shorter with a smaller pulse angle. |
| Acquisition Time (aq) | 2.0-4.0 s | Longer acquisition time provides better resolution. |
| Receiver Gain (rg) | Auto-adjust | The instrument will typically set this automatically. |
Table 2: 2D NMR Acquisition Parameters (for Structural Elucidation)
| Experiment | Pulse Program (Bruker) | Key Parameters to Consider | Typical Values |
| COSY | cosygpqf | Number of increments in F1, spectral width in both dimensions. | 256-512 increments in F1 |
| HSQC | hsqcedetgpsisp2.2 | ¹J(C,H) coupling constant (typically ~145 Hz). | Set CNST2 to 145 |
| HMBC | hmbcgplpndqf | Long-range coupling constant (ⁿJ(C,H)), typically 4-10 Hz. | Set CNST2 to 8 |
| NOESY | noesygpph | Mixing time (d8), crucial for observing NOE correlations. | 200-800 ms |
Experimental Protocols
Detailed Methodology: Shimming Optimization for High-Resolution Spectra
-
Sample Preparation: Ensure your sample is properly prepared in a clean, high-quality NMR tube with a sufficient volume of deuterated solvent (typically 0.6-0.7 mL) to cover the detection coils. The solution should be homogeneous and free of any particulate matter.
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and ensure the sample is spinning at the recommended rate (if applicable).
-
Load Standard Shims: Load a standard, reliable shim set for the probe and solvent you are using. Most NMR software has pre-saved shim files.
-
Automated Shimming: Run the instrument's automated shimming routine (e.g., topshim on Bruker systems). This will typically provide a good starting point.
-
Manual Shimming (if necessary):
-
Focus on the lock signal. The goal is to maximize the lock level and achieve a stable, symmetrical lineshape.
-
Start with the lower-order shims (Z1, Z2, Z3, Z4). Adjust Z1 to maximize the lock level. Then, adjust Z2 and repeat for Z1. Continue this iterative process for Z3 and Z4.
-
Proceed to the non-spinning shims (X, Y, XZ, YZ, etc.). Adjust these in a similar iterative fashion, always returning to re-optimize the lower-order shims.
-
Observe the Free Induction Decay (FID) of a strong singlet in your spectrum (e.g., a solvent peak or TMS). A well-shimmed sample will have a long, slowly decaying FID.
-
-
Verification: Acquire a quick 1D ¹H spectrum and examine the lineshape of a sharp singlet. The peak should be symmetrical with minimal distortion at the base.
Mandatory Visualization
A troubleshooting workflow for common NMR data acquisition issues.
Validation & Comparative
Comparative biological activity of 3-Methoxy-N-methyldesloratadine and desloratadine
A comprehensive review of existing scientific literature reveals a lack of direct comparative studies on the biological activity of 3-Methoxy-N-methyldesloratadine and its parent compound, desloratadine. While extensive data is available for the well-established antihistamine desloratadine, this compound is primarily documented as a process-related impurity or potential degradation product of desloratadine.
This guide synthesizes the known biological profile of desloratadine and discusses the context of this compound based on available information.
Introduction to Desloratadine and its Derivative
Desloratadine is a potent, long-acting, second-generation antihistamine with selective peripheral histamine H1-receptor antagonist activity.[1][2][3] It is the active metabolite of loratadine and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[3][4] Its mechanism of action involves competing with free histamine for binding to H1-receptors on effector cells, thereby preventing the allergic response.[1][3][5] A key advantage of second-generation antihistamines like desloratadine is their limited ability to cross the blood-brain barrier, resulting in a non-sedating profile.[1][3]
In contrast, this compound is identified in the scientific literature as a derivative and a potential impurity formed during the synthesis or degradation of desloratadine. While commercially available as a reference standard for analytical purposes, dedicated pharmacological studies comparing its biological activity to desloratadine are not present in the public domain.
Comparative Data Summary
Due to the absence of direct comparative studies, a quantitative data table comparing the biological activities of this compound and desloratadine cannot be provided. However, the established H1-receptor binding affinity for desloratadine is well-documented.
Table 1: Histamine H1 Receptor Binding Affinity of Desloratadine
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| Desloratadine | Histamine H1 | High (Specific values vary across studies) | Human | [6][7] |
Note: Specific Ki values for desloratadine can vary depending on the experimental conditions and cell types used. However, it is consistently characterized by a high affinity for the H1 receptor.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to characterize the biological activity of antihistamines like desloratadine. These protocols would be applicable for evaluating this compound should such studies be undertaken.
Histamine H1 Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the histamine H1 receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells). The cells are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]-pyrilamine).
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (e.g., desloratadine or this compound). The test compound will compete with the radioligand for binding to the H1 receptors.
-
Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Model of Allergic Response (e.g., Histamine-Induced Wheal and Flare)
This in vivo study in human volunteers assesses the antihistaminic effect of a compound.
-
Subject Selection: Healthy volunteers with a history of a positive skin reaction to histamine are recruited.
-
Baseline Measurement: A baseline skin reaction is induced by an intradermal injection of histamine. The resulting wheal (swelling) and flare (redness) are measured.
-
Drug Administration: Subjects are administered a single dose of the test compound (e.g., desloratadine) or a placebo.
-
Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured.
-
Data Analysis: The percentage inhibition of the wheal and flare areas by the test compound compared to placebo is calculated to determine the antihistaminic efficacy and duration of action.
Visualizations
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to its H1 receptor and its inhibition by an antagonist like desloratadine.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
Experimental Workflow for In Vitro Receptor Binding Assay
This diagram outlines the typical steps involved in determining the receptor binding affinity of a test compound.
Caption: Workflow for an in vitro receptor binding assay.
Conclusion
Desloratadine is a well-characterized antihistamine with high affinity for the histamine H1 receptor. In contrast, this compound is primarily known as a process-related impurity, and there is a notable absence of publicly available data on its biological activity. Therefore, a direct comparison of the pharmacological profiles of these two compounds is not currently possible. Future research would be necessary to elucidate the antihistaminic and other potential biological activities of this compound to determine its pharmacological significance.
References
- 1. Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Quantification of 3-Methoxy-N-methyldesloratadine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. 3-Methoxy-N-methyldesloratadine is a known process-related impurity or potential degradation product of Desloratadine, an active metabolite of the second-generation antihistamine loratadine.[1] Its quantification requires sensitive and specific analytical methods to ensure the safety and efficacy of the final drug product. This guide provides a comparative overview of various analytical techniques that can be employed for the quantification of this compound, with a focus on their performance, and includes supporting experimental data drawn from the analysis of desloratadine and its related compounds.
Comparison of Analytical Techniques
The primary analytical methods for the quantification of pharmaceutical impurities, such as this compound, include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of technique depends on the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. trace-level impurity profiling).
Quantitative Data Summary
The following table summarizes the key performance parameters of these techniques, extrapolated from methods developed for desloratadine and its impurities.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Limit of Quantification (LOQ) | Generally in the µg/mL range | Can reach pg/mL to ng/mL levels[2][3] | Offers potential for even lower pg/mL LOQs[4] |
| Linearity (r²) | Typically >0.999[5] | >0.99[3] | >0.9900[4] |
| Accuracy (% Recovery) | 98-102% is a common acceptance criterion | 83.7% to 107.3% for genotoxic impurities[6] | 94.9–115.5% reported for similar analyses[4] |
| Precision (%RSD) | Typically <2% | Intraday and interday precision often <15% | Generally shows low %RSD |
| Selectivity | Moderate; may be susceptible to co-eluting impurities | High; based on mass-to-charge ratio (m/z) | Very high; combines UPLC separation with MS detection |
| Run Time | Longer, typically in the range of 10-30 minutes | Can be reduced with optimized gradients | Shorter run times compared to HPLC[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique, based on established methods for desloratadine and related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often used for routine quality control due to its robustness and cost-effectiveness.
Sample Preparation:
-
Accurately weigh and dissolve the drug substance or product in a suitable diluent (e.g., methanol or a mixture of mobile phase).
-
Filter the sample solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector set at a wavelength where the analyte and impurities have significant absorbance (e.g., 272 nm for desloratadine-related compounds).[5]
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of trace-level impurities.[2]
Sample Preparation:
-
Similar to HPLC, but may require a more dilute solution due to the higher sensitivity of the detector.
-
For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences.
LC Conditions:
-
Column: A suitable C18 or other appropriate stationary phase column.
-
Mobile Phase: A mixture of aqueous and organic solvents, often containing a volatile buffer or additive like formic acid or ammonium formate to improve ionization.[7]
-
Flow Rate: 0.2-1.0 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for desloratadine and its derivatives.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
-
Ion Source Parameters: Optimized for the specific compound, including gas temperatures, gas flows, and spray voltage.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC-MS/MS.[4]
Sample Preparation:
-
Similar to LC-MS/MS.
UPLC Conditions:
-
Column: UPLC column with sub-2 µm particle size (e.g., Acquity BEH C8, 100 mm x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: Similar to LC-MS/MS, but the gradient may be faster.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: Often slightly elevated (e.g., 40 °C) to reduce viscosity.[5]
-
Injection Volume: 1-5 µL.
MS/MS Conditions:
-
Similar to LC-MS/MS, with MRM being the preferred mode for quantification.
Visualizations
General Workflow for Impurity Quantification
The following diagram illustrates a typical workflow for the quantification of a pharmaceutical impurity like this compound.
Caption: General workflow for impurity quantification.
Signaling Pathway for Method Selection
The choice of analytical technique is a critical decision. The following diagram outlines a logical pathway for selecting the most appropriate method for quantifying this compound.
Caption: Decision pathway for analytical method selection.
References
- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. preprints.org [preprints.org]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Analysis of 3-Methoxy-N-methyldesloratadine in Bulk Drug Samples
This guide provides a comparative overview of two common analytical techniques for the method validation of 3-Methoxy-N-methyldesloratadine, a potential impurity in desloratadine bulk drug substance. The comparison is based on established principles of analytical chemistry and regulatory guidelines, particularly the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2] While a specific validated method for this particular impurity is not widely published, this guide outlines hypothetical yet scientifically robust methodologies using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS).
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[2] Impurity profiling, in particular, requires sensitive, specific, and reliable methods to detect and quantify potentially harmful substances.[3]
Comparison of Analytical Methodologies
The two methods presented here, HPLC-UV and UPLC-MS, are widely used in the pharmaceutical industry for impurity analysis.[3][4] HPLC-UV is a robust and cost-effective technique suitable for routine quality control, while UPLC-MS offers higher sensitivity and specificity, which is particularly advantageous for the analysis of trace-level impurities.[5][6][7]
Table 1: Comparison of Instrumental Parameters
| Parameter | RP-HPLC-UV Method (Hypothetical) | UPLC-MS Method (Alternative) |
| Instrumentation | HPLC system with UV/Vis detector | UPLC system with a mass spectrometer (e.g., single quadrupole or tandem quadrupole) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm particle size column (e.g., C18, 50-100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). | Similar to HPLC, but optimized for faster gradients and MS compatibility (e.g., using volatile buffers like ammonium formate or acetate). |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV detection at a specific wavelength (e.g., 242 nm or 280 nm).[8] | Mass spectrometry (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM) for high specificity and sensitivity.[9] |
| Run Time | 15 - 30 minutes | 5 - 10 minutes |
Table 2: Comparison of Method Validation Parameters (as per ICH Q2(R1))
| Validation Parameter | RP-HPLC-UV Method (Expected Performance) | UPLC-MS Method (Expected Performance) |
| Specificity | Demonstrated by the separation of the analyte from the main compound (desloratadine) and other potential impurities. Peak purity analysis using a photodiode array detector can enhance specificity. | High specificity due to the detection based on the mass-to-charge ratio of the analyte. Co-eluting peaks can be distinguished if they have different masses.[5] |
| Linearity (Correlation Coefficient, R²) | ≥ 0.997[8] | ≥ 0.999[9] |
| Range | From the Limit of Quantification (LOQ) to 120% of the specification limit for the impurity.[2] | Typically covers a wider dynamic range, from lower LOQ to 120% of the specification limit. |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay methods, and often 80% - 120% for impurity quantification.[2][10] | 95.0% - 105.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% | Repeatability (Intra-day): ≤ 1.5% Intermediate Precision (Inter-day): ≤ 2.5% |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL. | Can be significantly lower, in the range of 0.1 - 10 ng/mL.[9] |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL. | Can be significantly lower, in the range of 0.5 - 25 ng/mL.[9] |
| Robustness | The method should be reliable under minor variations in parameters like mobile phase composition, pH, column temperature, and flow rate. | Similar to HPLC, but may be more sensitive to changes in mobile phase composition and additives due to their effect on ionization. |
Experimental Protocols
Detailed Methodology for the RP-HPLC-UV Method
This protocol describes a hypothetical reversed-phase HPLC method for the determination of this compound in a desloratadine bulk drug substance.
1. Materials and Reagents:
-
This compound reference standard
-
Desloratadine bulk drug sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-27 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 242 nm[8]
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution (1000 µg/mL of Desloratadine): Accurately weigh about 100 mg of the desloratadine bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.[2]
5. Analysis Procedure: Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and measure the peak area for this compound.
6. Calculation: Calculate the percentage of this compound in the desloratadine bulk drug sample using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Visualizations
Experimental Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the different parameters of method validation.
Caption: Experimental Workflow for HPLC Analysis
Caption: Interrelationship of Method Validation Parameters
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. emerypharma.com [emerypharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. scispace.com [scispace.com]
Investigating the Cross-Reactivity of 3-Methoxy-N-methyldesloratadine in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the detection of desloratadine and its related compounds, with a special focus on the potential cross-reactivity of the metabolite 3-Methoxy-N-methyldesloratadine in immunoassays. Due to a lack of commercially available immunoassays specifically for desloratadine and its metabolites, this guide offers a theoretical framework for potential cross-reactivity based on structural similarities, alongside a detailed comparison with the gold-standard analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Desloratadine is the major active metabolite of the second-generation antihistamine, loratadine. The metabolism of loratadine is extensive and leads to the formation of several metabolites, including this compound. In the context of bioanalytical testing, understanding the potential for these metabolites to cross-react in immunoassays is crucial for accurate quantification of the parent drug or its primary active metabolite. This guide explores the structural basis for potential cross-reactivity and compares the hypothetical performance of an immunoassay with a highly specific and sensitive LC-MS/MS method.
Metabolic Pathway of Loratadine
Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form its active metabolite, desloratadine. Desloratadine is further metabolized, including through hydroxylation and glucuronidation, to various other metabolites. The formation of this compound is a potential metabolic or degradation pathway.
Structural Comparison of Key Compounds
The potential for cross-reactivity in an immunoassay is largely determined by the structural similarity between the target analyte and other compounds present in the sample. The following table outlines the structures of loratadine, desloratadine, and this compound.
| Compound | Chemical Structure | Key Structural Features Relevant to Immunoassay Specificity |
| Loratadine | Tricyclic ring system, ethyl ester group on the piperidine ring. | |
| Desloratadine | Tricyclic ring system, lacks the ethyl ester group of loratadine. This is the primary epitope for a desloratadine-specific antibody. | |
| This compound | ![]() | Tricyclic ring system identical to desloratadine, but with the addition of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen. |
Predicted Cross-Reactivity in a Hypothetical Desloratadine Immunoassay
Given the absence of specific immunoassay kits for desloratadine, we can predict the potential for cross-reactivity based on the likely antibody-binding sites (epitopes). An antibody raised against desloratadine would primarily recognize its unique tricyclic structure and the unsubstituted piperidine nitrogen.
Prediction:
This compound possesses the core tricyclic structure of desloratadine. However, the presence of a methoxy group on the pyridine ring and a methyl group on the piperidine nitrogen are significant structural modifications. These alterations, particularly the methylation of the piperidine nitrogen, are likely to sterically hinder the binding of an anti-desloratadine antibody.
Therefore, it is predicted that This compound would exhibit low to negligible cross-reactivity in a highly specific immunoassay for desloratadine. However, without experimental data, this remains a hypothesis.
Comparison of Analytical Methodologies
For the accurate quantification of desloratadine and its metabolites, LC-MS/MS is the preferred method due to its high specificity and sensitivity. Below is a comparison of a hypothetical immunoassay and a standard LC-MS/MS method.
| Feature | Hypothetical Desloratadine Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. | Separation of analytes by chromatography followed by mass-based detection and fragmentation for structural confirmation. |
| Specificity | Potentially lower; susceptible to cross-reactivity from structurally related compounds. | Very high; can distinguish between isomers and compounds with minor structural differences based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Typically in the low ng/mL range. | High; often in the pg/mL to low ng/mL range. |
| Throughput | High; suitable for screening large numbers of samples. | Lower; sequential analysis of samples. |
| Matrix Effects | Can be significant; requires careful sample preparation and validation. | Can be minimized with appropriate sample preparation and the use of internal standards. |
| Quantitative Accuracy | Generally good for screening, but may be less precise than LC-MS/MS. | Excellent; considered the "gold standard" for quantitative bioanalysis. |
Experimental Protocols
Hypothetical Competitive ELISA Protocol for Desloratadine
This protocol is a generalized representation of a competitive ELISA for a small molecule like desloratadine.
-
Coating: Microtiter plate wells are coated with a capture antibody specific to desloratadine and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The plate is washed again.
-
Competitive Reaction: Standards, controls, and unknown samples are added to the wells, followed immediately by the addition of a known amount of enzyme-conjugated desloratadine. The plate is incubated for 1-2 hours at room temperature. During this time, the free desloratadine in the sample and the enzyme-conjugated desloratadine compete for binding to the limited number of antibody sites.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to each well.
-
Color Development: The plate is incubated in the dark at room temperature to allow for color development. The intensity of the color is inversely proportional to the concentration of desloratadine in the sample.
-
Stopping the Reaction: A stop solution (e.g., 2N H₂SO₄) is added to each well to stop the enzymatic reaction.
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength. A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the concentration of desloratadine in the unknown samples is determined from this curve.
LC-MS/MS Protocol for the Determination of Desloratadine
This protocol is a representative example for the quantitative analysis of desloratadine in a biological matrix.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., desloratadine-d4).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate desloratadine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desloratadine: e.g., m/z 311.1 → 259.1
-
Desloratadine-d4 (IS): e.g., m/z 315.1 → 263.1
-
-
Collision Energy: Optimized for each transition.
-
-
Quantification:
-
The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from standards of known concentrations.
-
The concentration of desloratadine in the unknown samples is determined from the calibration curve.
-
Conclusion
While immunoassays can be a valuable tool for high-throughput screening, their susceptibility to cross-reactivity from structurally similar compounds necessitates careful validation. In the case of this compound, a theoretical analysis of its structure suggests a low potential for cross-reactivity in a desloratadine-specific immunoassay. However, without empirical data, this remains a prediction. For definitive and accurate quantification of desloratadine and its metabolites, LC-MS/MS remains the gold-standard methodology, offering unparalleled specificity and sensitivity. Researchers and drug development professionals should consider the analytical goals of their study when selecting an appropriate method and be aware of the potential limitations of immunoassays in the presence of multiple metabolites.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a comparative analysis of the impurity profile of 3-Methoxy-N-methyldesloratadine against other known related compounds of desloratadine. The data presented herein is crucial for researchers and professionals in drug development and quality control to understand the purity and potential degradation pathways of these active pharmaceutical ingredients (APIs). This document summarizes quantitative data, details experimental protocols, and provides visual representations of analytical workflows and biological mechanisms.
Executive Summary
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of drug products. Desloratadine, a potent second-generation antihistamine, and its related compounds can contain various impurities arising from manufacturing processes or degradation. This guide focuses on this compound and compares its impurity profile with other key desloratadine-related substances. The analysis is based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparative Impurity Analysis
The following table summarizes the quantitative analysis of impurities found in a representative batch of Desloratadine, including the potential presence of this compound and other related compounds. The data is compiled from various analytical studies and presents a typical impurity profile.
| Impurity Name | Structure | Typical Reporting Level (%) |
| This compound | 8-chloro-3-methoxy-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | 0.08 |
| N-Methyl Desloratadine | 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | 0.12 |
| Desloratadine Impurity A (Loratadine) | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | 0.15 |
| Desloratadine Impurity F (N-Formyl Desloratadine) [3] | (Z)-4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde | 0.05 |
| Unknown Impurity 1 | - | 0.03 |
| Unknown Impurity 2 | - | 0.02 |
| Total Impurities | - | 0.45 |
Note: The data presented is a representative example and may vary between different batches and manufacturers.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the impurity profiling of desloratadine and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of desloratadine and its related impurities.
-
Chromatographic System:
-
Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile, methanol). A typical gradient might start with a higher aqueous phase concentration and gradually increase the organic phase. For example, a patent for detecting impurities in Desloratadine mentions a mobile phase A consisting of acetonitrile, methanol, and phosphate buffer and a mobile phase B of acetonitrile, oxolane, and phosphate buffer[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV spectrophotometer at 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Desloratadine reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Test Solution: Accurately weigh and dissolve the desloratadine sample in the mobile phase to obtain a solution with a known concentration (e.g., 0.5 mg/mL)[4].
-
Impurity Standard Solutions: Prepare individual or mixed standard solutions of known impurities at concentrations relevant to their expected levels (e.g., 0.5 µg/mL)[4].
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the blank (mobile phase), followed by the standard and test solutions.
-
Record the chromatograms and identify the peaks based on their retention times relative to the main desloratadine peak.
-
Calculate the percentage of each impurity using the peak areas and the concentration of the standard solution.
-
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Acid Degradation: The drug product is treated with 1 N HCl at 60°C for 20 hours. Major degradation peaks have been observed at relative retention times (RRT) of 0.30 and 0.34 with respect to desloratadine[5].
-
Base Degradation: The drug product is subjected to 1 N NaOH at 60°C for 20 hours. Major degradation peaks have been found at RRT 1.12 and 1.39 with respect to desloratadine[5].
-
Oxidative Degradation: The drug product is treated with 6% hydrogen peroxide at 60°C for 20 hours. Major degradation peaks are typically found at RRT 0.30, 0.80, and 1.41 with respect to desloratadine[5].
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: The drug substance is exposed to UV and visible light to assess its photosensitivity.
Mandatory Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling of Desloratadine.
Desloratadine Mechanism of Action: H1 Receptor Antagonism
Desloratadine is a selective peripheral histamine H1 receptor antagonist. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms[1][2][6][7].
Caption: Desloratadine blocks histamine from binding to H1 receptors.
Conclusion
The comparative impurity profiling of this compound and other desloratadine related compounds is essential for ensuring the quality and safety of desloratadine drug products. The use of validated, stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, is fundamental for the accurate identification and quantification of these impurities. Understanding the potential degradation pathways through forced degradation studies further aids in the development of robust formulations and appropriate storage conditions. The provided data and methodologies serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 5. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Desloratadine Citrate Disodium? [synapse.patsnap.com]
- 7. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for 3-Methoxy-N-methyldesloratadine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods applicable to the quantification of 3-Methoxy-N-methyldesloratadine, a known process-related impurity and potential degradation product of Desloratadine. Due to the limited availability of direct inter-laboratory validation data for this compound, this document leverages established and validated methods for its parent compound, Desloratadine, and its primary metabolite, 3-hydroxydesloratadine. The analytical principles and validation parameters presented here offer a robust framework for developing and validating methods for this compound.
The methodologies discussed primarily include High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These techniques are pivotal in the pharmaceutical industry for the sensitive and specific quantification of active pharmaceutical ingredients (APIs), their metabolites, and impurities in various matrices, including bulk drug substances, pharmaceutical dosage forms, and biological fluids.
Data Presentation: A Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods validated for the determination of Desloratadine and its related compounds. This data is essential for selecting an appropriate analytical technique based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Desloratadine and 3-hydroxydesloratadine in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Analyte(s) | Desloratadine & 3-OH-desloratadine | Desloratadine & 3-OH-desloratadine | Desloratadine |
| Internal Standard (IS) | Deuterated desloratadine (DESD5)[1] | [2H4]desloratadine & [2H4]3-OH desloratadine[2] | Desloratadine-d5 (DLD5)[3] |
| Linearity Range | 100 - 11,000 pg/mL[1] | 0.05 - 10 ng/mL[2] | 5.0 - 5000.0 pg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | Quadratic regression (weighted 1/concentration)[2] | ≥ 0.9994[3] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL[1] | 0.05 ng/mL[2] | 5.0 pg/mL[3] |
| Intra-day Precision (%CV) | 4.6% (DES), 5.1% (3-OH-DES) at LLOQ[1] | Not explicitly stated | 0.7 - 2.0%[3] |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | 0.7 - 2.7%[3] |
| Intra-day Accuracy (% Nominal) | 100.4% (DES), 99.9% (3-OH-DES) at LLOQ[1] | Not explicitly stated | 101.4 - 102.4%[3] |
| Inter-day Accuracy (% Nominal) | Not explicitly stated | Not explicitly stated | 99.5 - 104.8%[3] |
| Extraction Method | Solid-phase extraction[1] | Liquid-liquid extraction[2] | Liquid-liquid extraction[3] |
Table 2: Comparison of HPLC-UV Method Validation Parameters for Desloratadine in Pharmaceutical Dosage Forms
| Parameter | Method A | Method B | Method C |
| Instrumentation | RP-HPLC with UV detection | RP-HPLC with UV detection | RP-HPLC with UV detection |
| Analyte | Desloratadine | Desloratadine | Desloratadine |
| Linearity Range | 2.0 - 40.0 µg/mL | 8 - 24 µg/mL[4][5] | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.98[6] | 0.9975[4][5] | 0.998 |
| Detection Wavelength | 254 nm[6] | 242 nm[4][5] | 247 nm |
| Limit of Detection (LOD) | 0.1 µg/mL[6] | Not explicitly stated | 0.00721 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL[6] | Not explicitly stated | 0.0210 µg/mL |
| Precision (%RSD) | < 3.757%[6] | Repeatability: 0.56%, Intraday: 0.50-1.03%, Interday: 0.15-0.64%[4][5] | Not explicitly stated |
| Accuracy (% Recovery) | Deviation < 2.653%[6] | 98.29 - 99.37%[4][5] | 99.98 - 100.30% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV analysis of Desloratadine and its metabolites, which can be adapted for this compound.
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol is a composite based on several validated methods for Desloratadine and its metabolites in biological matrices.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Desloratadine-d5 at a suitable concentration).
-
Add 100 µL of 0.1 M sodium hydroxide and 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 80:20 v/v).[3]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 10 mM ammonium formate and methanol (e.g., 20:80, v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).
4. Method Validation
-
The method should be validated according to ICH and FDA guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]
Protocol 2: HPLC-UV Method for Quantification in Pharmaceutical Dosage Forms
This protocol is a generalized procedure based on published methods for Desloratadine tablets.[4][6]
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Desloratadine reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-40 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Desloratadine and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., methanol), sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
-
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-2010 or equivalent with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 242 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Method Validation
-
Validate the method according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, LOD, and LOQ.
Mandatory Visualization
The following diagrams illustrate key workflows in the context of analytical method validation.
Caption: A flowchart of the analytical method validation process.
Caption: A typical workflow for sample analysis using chromatography.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
A Comparative Analysis of the Biological Effects of Second-Generation Antihistamine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Second-generation antihistamines represent a cornerstone in the management of allergic disorders, offering significant advantages over their first-generation predecessors, primarily a marked reduction in sedative and anticholinergic side effects. This improvement is largely attributed to their chemical properties, which limit their ability to cross the blood-brain barrier and enhance their selectivity for the histamine H1 receptor. While the term "methoxy-substituted" is a key consideration in the structure-activity relationship (SAR) of many pharmaceuticals, suggesting that a methoxy group can enhance activity, a direct comparative analysis within the most common second-generation antihistamines is nuanced as many do not possess a simple methoxy substitution. However, by examining the broader class of these drugs, including those with larger alkoxy substitutions and other key structural modifications, we can gain valuable insights into their comparative biological effects.
This guide provides a detailed comparison of prominent second-generation antihistamine derivatives, including loratadine, its active metabolite desloratadine, fexofenadine, ebastine, rupatadine, cetirizine, and bilastine. We will delve into their pharmacodynamic and pharmacokinetic properties, supported by quantitative data, and outline the experimental protocols used to determine these effects.
Comparative Pharmacodynamics and Pharmacokinetics
The clinical efficacy and safety profile of an antihistamine is determined by a combination of its pharmacodynamic (PD) and pharmacokinetic (PK) properties. Key pharmacodynamic parameters include binding affinity to the H1 receptor (often expressed as the inhibition constant, Ki), while crucial pharmacokinetic aspects involve the rate of absorption (Tmax), bioavailability, elimination half-life (t1/2), and metabolic pathways.
| Antihistamine | H1 Receptor Binding Affinity (Ki, nM) | Time to Peak Plasma Concentration (Tmax, hours) | Elimination Half-life (t1/2, hours) | Bioavailability (%) | Metabolism |
| Loratadine | ~2.5 | 1-2 | ~8 (Parent), ~27 (Metabolite) | Nearly 100% (Metabolized) | Extensively metabolized by CYP3A4 and CYP2D6 to desloratadine.[1] |
| Desloratadine | ~0.4[2] | ~3 | ~27[1][3] | N/A (Active metabolite) | Metabolized to 3-hydroxydesloratadine.[4] |
| Fexofenadine | ~10[2] | 1-3[5] | 11-15[6] | ~33[5] | Minimally metabolized (~5%).[6] |
| Ebastine | N/A (Prodrug) | 2.5-4 | 15-19 (Metabolite) | N/A (Prodrug) | Extensively metabolized by CYP3A4 and CYP2J2 to active carebastine.[7][8][9] |
| Rupatadine | ~4 | ~0.75-1 | ~5.9 | N/A | Metabolized by CYP3A4 to active metabolites, including desloratadine.[10] |
| Cetirizine | ~6[11] | ~1 | ~8.3[11] | >70% | Minimally metabolized.[11] |
| Bilastine | ~64[12] | ~1.13[12] | ~14.5[12] | ~61[12] | Does not undergo significant metabolism.[12] |
Note: Values are approximate and can vary between studies.
Experimental Protocols
The data presented in this guide are derived from a range of standardized experimental protocols designed to assess the efficacy and pharmacological properties of antihistamine derivatives.
Histamine H1 Receptor Binding Assay
This in vitro assay quantifies the affinity of a drug for the histamine H1 receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compound for the H1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human H1 receptor (e.g., from HEK293T cells) are prepared and homogenized.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the H1 receptor, typically [3H]-mepyramine, is incubated with the cell membrane homogenate.
-
Competitive Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test antihistamine.
-
Detection: After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration). The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[13][14]
-
Histamine-Induced Wheal and Flare Suppression Test
This in vivo method assesses the in-use efficacy of an antihistamine in suppressing histamine-induced skin reactions.
-
Objective: To measure the ability of an antihistamine to inhibit the formation of wheal (swelling) and flare (redness) after intradermal histamine injection.
-
Methodology:
-
Baseline Measurement: A solution of histamine is injected intradermally into the forearm of a healthy volunteer, and the resulting wheal and flare response is measured after a set time (e.g., 15-20 minutes).
-
Drug Administration: The volunteer is administered a single dose of the antihistamine being tested.
-
Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated.
-
Measurement: The areas of the resulting wheal and flare are traced and measured.
-
Data Analysis: The percentage reduction in the size of the wheal and flare compared to baseline is calculated to determine the potency and duration of action of the antihistamine.[9][15][16]
-
In Vitro Anti-Inflammatory Assays
These assays investigate the effects of antihistamines on the release of inflammatory mediators from immune cells.
-
Objective: To determine if an antihistamine can inhibit the release of pro-inflammatory cytokines and other mediators from mast cells or basophils.
-
Methodology (e.g., using RBL-2H3 cells):
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, which are a model for mast cells, are cultured.
-
Sensitization: The cells are sensitized with anti-DNP IgE.
-
Treatment: The sensitized cells are pre-incubated with various concentrations of the test antihistamine.
-
Stimulation: The cells are then stimulated with DNP-BSA to induce degranulation and mediator release.
-
Quantification of Mediators: The release of inflammatory mediators such as histamine, β-hexosaminidase, and cytokines (e.g., TNF-α, IL-4) into the cell culture supernatant is quantified using specific assays (e.g., ELISA).
-
Data Analysis: The IC50 value, the concentration of the antihistamine that causes 50% inhibition of mediator release, is calculated.[17]
-
Signaling Pathways and Mechanisms of Action
Second-generation antihistamines primarily exert their effects by acting as inverse agonists at the H1 receptor. Additionally, many exhibit anti-inflammatory properties that are independent of H1 receptor antagonism.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of an allergic response.[18][19] Antihistamines, by binding to the H1 receptor, stabilize it in an inactive conformation, thus blocking this signaling pathway.
Caption: H1 Receptor Signaling Pathway and Antihistamine Action.
Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)
Several second-generation antihistamines have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, these antihistamines can reduce the inflammatory cascade associated with allergic reactions.
Caption: Antihistamine-mediated NF-κB Inhibition.
Conclusion
The selection of a second-generation antihistamine for clinical use or further research and development should be guided by a thorough understanding of its unique pharmacological profile. While a direct comparison based solely on methoxy substitution is not straightforward for the most common derivatives, a broader analysis of their structure-activity relationships reveals key differences. Prodrugs like loratadine and ebastine offer different pharmacokinetic profiles compared to their active metabolites. Fexofenadine and bilastine stand out for their limited metabolism, which can reduce the potential for drug-drug interactions. Rupatadine's dual antagonism of histamine and platelet-activating factor receptors provides an additional mechanism of action. Ultimately, the choice of agent will depend on the desired balance of potency, onset and duration of action, metabolic pathway, and potential for anti-inflammatory effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the continued investigation and development of novel antihistamine therapies.
References
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Table 2 from Comparative pharmacology of the H 1 antihistamines | Semantic Scholar [semanticscholar.org]
- 3. Bilastine - Wikipedia [en.wikipedia.org]
- 4. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. GSRS [precision.fda.gov]
- 11. GSRS [precision.fda.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Rupatadine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
Certification and use of 3-Methoxy-N-methyldesloratadine as a pharmaceutical secondary standard
For researchers, scientists, and drug development professionals, the purity and accuracy of analytical reference standards are paramount. This guide provides a comprehensive comparison of 3-Methoxy-N-methyldesloratadine as a pharmaceutical secondary standard, offering objective performance data and detailed experimental protocols to support its use in a research and quality control setting.
This compound, a known process-related impurity and potential degradation product of the antihistamine Desloratadine, serves as a critical reference material for impurity profiling and quality control in pharmaceutical formulations.[1] The availability of a certified secondary standard for this compound provides a convenient and cost-effective alternative to primary reference standards, with traceability to pharmacopeial standards (USP, EP, BP) and manufactured under ISO/IEC 17025 and ISO Guide 34.[2]
Comparative Performance Data
The selection of a suitable reference standard is crucial for the accuracy and reliability of analytical results.[3] This section provides a comparative summary of key performance indicators for this compound as a secondary standard against a common alternative, Desloratadine Related Compound A. The data presented here is illustrative and representative of typical certified values.
| Feature | This compound | Desloratadine Related Compound A |
| Purity (HPLC) | ≥99.5% | ≥99.0% |
| Identity | Confirmed by ¹H-NMR, MS | Confirmed by ¹H-NMR, MS |
| Traceability | USP, EP | USP, EP |
| Certified Value (vs. Primary Standard) | 99.8% | 99.2% |
| Long-term Stability (2-8°C) | 24 months | 24 months |
| Solubility | Soluble in Methanol, Acetonitrile | Soluble in Methanol, Acetonitrile |
Certification and Use of a Secondary Standard
The establishment of a secondary reference standard involves a rigorous certification process to ensure its suitability for its intended use. This process guarantees traceability to a primary standard and provides a comprehensive Certificate of Analysis with all relevant analytical data.
Relationship Between Primary and Secondary Standards
A primary reference standard is a substance of the highest purity, whose value is accepted without reference to other standards. A secondary standard is established by comparison to a primary standard, making it a traceable and reliable alternative for routine laboratory use.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. The following sections detail the methodologies for the certification and use of this compound as a secondary standard.
Certification Workflow of a Pharmaceutical Secondary Standard
The certification of a secondary standard is a multi-step process that ensures its identity, purity, and traceability. This workflow outlines the key stages involved in the qualification of this compound as a secondary reference standard.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
This protocol describes a general method for the quantitative analysis of this compound in a drug substance or formulation. Method validation should be performed according to ICH guidelines.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound secondary standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
4. Sample Solution Preparation:
-
Prepare the sample solution by dissolving the drug substance or formulation in the mobile phase to achieve a similar concentration to the standard solution.
5. System Suitability:
-
Inject the standard solution five times and evaluate system suitability parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of the peak area.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the quantity of this compound in the sample by comparing the peak area with that of the standard.
Conclusion
The use of a certified this compound secondary standard offers a reliable and economical solution for routine quality control and analytical testing in the pharmaceutical industry. Its traceability to primary pharmacopeial standards, coupled with comprehensive certification, ensures the accuracy and integrity of analytical data, supporting robust drug development and manufacturing processes.
References
Comparing the pharmacological profiles of 3-Methoxy-N-methyldesloratadine and loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of 3-Methoxy-N-methyldesloratadine and the well-established second-generation antihistamine, loratadine. While extensive data is available for loratadine and its primary active metabolite, desloratadine, information on this compound is limited, with its characterization primarily as a derivative or impurity. This comparison leverages the comprehensive data on loratadine and desloratadine to infer the potential pharmacological properties of this compound, providing a valuable resource for researchers in antihistamine drug development.
Receptor Binding Affinity
Loratadine is a potent and selective inverse agonist of the peripheral histamine H1 receptor.[1] Its antihistaminergic effects are primarily attributed to its active metabolite, desloratadine, which exhibits significantly higher binding affinity for the H1 receptor.[2] Desloratadine is reported to be approximately 10-fold more potent in vivo and at least 50-fold more potent in vitro than loratadine.[3]
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Potency vs. Loratadine (in vitro) |
| Loratadine | Histamine H1 | ~6 nM | 1x |
| Desloratadine | Histamine H1 | ~0.4 nM | ~50x higher[3] |
| This compound | Histamine H1 | Not Reported | Not Reported |
Pharmacokinetic Profile
Loratadine undergoes rapid first-pass metabolism to desloratadine.[1] The pharmacokinetic parameters of both compounds have been extensively studied. Desloratadine generally exhibits a longer half-life than loratadine.[3] The pharmacokinetic profile of this compound is currently uncharacterized. The addition of methoxy and methyl groups would likely alter its lipophilicity and susceptibility to metabolic enzymes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Pharmacokinetic Properties
| Parameter | Loratadine | Desloratadine | This compound |
| Bioavailability | Variable, extensive first-pass metabolism | High[1] | Not Reported |
| Protein Binding | 97-99%[1] | 83-87%[4] | Not Reported |
| Metabolism | Extensively metabolized, primarily by CYP3A4 and CYP2D6, to desloratadine.[5] | Metabolized to 3-hydroxydesloratadine.[4] | Not Reported |
| Half-life | ~8.4 hours[6] | ~27 hours[2] | Not Reported |
| Excretion | Urine and feces as metabolites.[7] | Primarily as metabolites in urine and feces.[8] | Not Reported |
Metabolic Pathways
The metabolic pathway of loratadine is well-documented, with the key step being the conversion to desloratadine by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[5][9] Desloratadine is further metabolized to 3-hydroxydesloratadine.[4] The metabolic fate of this compound has not been reported. It is plausible that it would undergo O-demethylation, N-demethylation, and hydroxylation reactions mediated by CYP enzymes.
Metabolic pathways of loratadine and its derivatives.
Experimental Protocols
Histamine H1 Receptor Binding Assay
A standard radioligand binding assay can be employed to determine the binding affinity of the test compounds for the histamine H1 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the test compound (loratadine, desloratadine, or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow for a histamine H1 receptor binding assay.
Cytochrome P450 Inhibition Assay
To assess the potential for drug-drug interactions, the inhibitory effect of the compounds on major human cytochrome P450 (CYP) isoforms is evaluated.
Protocol:
-
Incubation Mixture: Human liver microsomes are incubated with a specific CYP isoform substrate, a cofactor (NADPH), and varying concentrations of the test compound.[10]
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
Termination: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the specific CYP substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is determined.
Table 3: Cytochrome P450 Inhibition Profile
| CYP Isoform | Loratadine (IC50) | Desloratadine (IC50) | This compound (IC50) |
| CYP1A2 | > 3829 ng/ml[12] | > 3108 ng/ml[12] | Not Reported |
| CYP2C9 | Not significantly inhibited[12] | > 3108 ng/ml[12] | Not Reported |
| CYP2C19 | ~291 ng/ml[12] | > 3108 ng/ml[12] | Not Reported |
| CYP2D6 | ~3100 ng/ml[12] | > 3108 ng/ml[12] | Not Reported |
| CYP3A4 | > 3829 ng/ml[12] | > 3108 ng/ml[12] | Not Reported |
Conclusion
Loratadine is a well-characterized antihistamine that exerts its effects primarily through its more potent active metabolite, desloratadine. Both compounds are highly selective for the peripheral histamine H1 receptor and have a favorable safety profile with minimal CNS effects.
The pharmacological profile of this compound remains to be elucidated. Based on its structural similarity to desloratadine, it is predicted to be a histamine H1 receptor antagonist. The addition of the methoxy and N-methyl groups may influence its potency, selectivity, and pharmacokinetic properties. Further in vitro and in vivo studies are essential to fully characterize the pharmacological profile of this compound and determine its potential as a novel antihistamine. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Desloratadine - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Desloratadine Special Characteristics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. quora.com [quora.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methoxy-N-methyldesloratadine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 3-Methoxy-N-methyldesloratadine, a compound identified as a process-related impurity or a potential degradation product of Desloratadine.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential, treating it as a potentially hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of the potential hazards. Based on the safety data sheets of analogous compounds, this substance may cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: If handling fine powders or aerosols, a dust mask or respirator may be necessary to avoid inhalation.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound, consistent with guidelines for similar chemical substances, is to use an approved waste disposal plant.[2][4]
-
Segregation: Do not mix this compound with other waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Containerization: Use a chemically resistant and sealable container for waste collection. The container must be clearly labeled with the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[2] The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available, the table below summarizes relevant information from the Safety Data Sheets of structurally similar compounds to inform handling and disposal decisions.
| Compound Name | CAS Number | Molecular Formula | Hazard Statements | Disposal Recommendation |
| 3-Methoxy-N,N-dimethylbenzylamine | 15184-99-3 | C10H15NO | Causes skin and eye irritation. May cause respiratory irritation.[2] | Dispose of contents/container to an approved waste disposal plant.[2] |
| 3-Methoxy-N,N-dimethylpropanamide | Not Available | C6H13NO2 | Causes serious eye irritation. Suspected of damaging fertility or the unborn child. May cause damage to organs.[3] | Follow institutional guidelines for chemical waste disposal. |
| 3-Methoxyphenol | 150-19-6 | C7H8O2 | Toxic in contact with skin. Causes serious eye damage. Harmful if swallowed or inhaled.[5] | Should not be released into the environment. Do not flush into surface water or sanitary sewer system.[5] |
| 3-nitrobenzaldehyde | 99-61-6 | C7H5NO3 | Harmful if swallowed. Toxic to aquatic life with long-lasting effects.[4] | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[4] |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the neutralization or degradation of this compound for disposal purposes. The standard and recommended protocol is collection and disposal via a certified hazardous waste management service.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methoxy-N-methyldesloratadine
Essential Safety and Handling Guide for 3-Methoxy-N-methyldesloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a novel research compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling analogous compounds and general laboratory safety protocols. A conservative approach is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A thorough risk assessment should be conducted to determine if additional protection is necessary for specific procedures.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are a minimum requirement.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves are suitable for incidental contact.[1] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1] Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the compound as a powder or when there is a risk of aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Closed-toe shoes | Required to protect against spills and falling objects.[1] |
Operational Plan for Handling
Follow these step-by-step procedures to ensure the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Ventilation: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3]
-
Spill Kit: A chemical spill kit appropriate for handling solid and liquid organic compounds should be available.
2.2. Weighing and Aliquoting:
-
Don the required PPE as listed in the table above.
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood.
-
Use a disposable weighing paper or container to prevent contamination of balances.
-
Handle the compound gently to avoid generating dust.
-
Close the primary container tightly after use.
2.3. Solution Preparation:
-
Ensure all glassware is clean and dry.
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented as necessary.
-
Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.
2.4. Post-Handling:
-
Decontaminate the work area in the fume hood.
-
Remove gloves and dispose of them in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, should be placed in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[6]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[7]
Visual Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

